molecular formula C82H127N17O20 B15561747 Cephaibol A

Cephaibol A

Cat. No.: B15561747
M. Wt: 1671.0 g/mol
InChI Key: GRLRXSCBAQPCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cephaibol A is an oligopeptide.
This compound has been reported in Acremonium tubakii with data available.
a peptaibol;  structure in first source

Properties

Molecular Formula

C82H127N17O20

Molecular Weight

1671.0 g/mol

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylbutanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[4-hydroxy-2-[[1-[2-[(1-hydroxy-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide

InChI

InChI=1S/C82H127N17O20/c1-20-81(18,91-63(108)54(37-46(3)4)87-60(105)42-84-67(112)75(6,7)93-69(114)77(10,11)95-70(115)78(12,13)94-68(113)76(8,9)89-62(107)55(85-47(5)101)39-49-31-26-23-27-32-49)71(116)96-80(16,17)73(118)98-43-51(102)40-57(98)65(110)88-53(34-35-59(83)104)61(106)92-82(19,21-2)74(119)99-44-52(103)41-58(99)66(111)90-79(14,15)72(117)97-36-28-33-56(97)64(109)86-50(45-100)38-48-29-24-22-25-30-48/h22-27,29-32,46,50-58,100,102-103H,20-21,28,33-45H2,1-19H3,(H2,83,104)(H,84,112)(H,85,101)(H,86,109)(H,87,105)(H,88,110)(H,89,107)(H,90,111)(H,91,108)(H,92,106)(H,93,114)(H,94,113)(H,95,115)(H,96,116)

InChI Key

GRLRXSCBAQPCSF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Isolation of Cephaibol A from Acremonium tubakii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaibol A, a peptaibol-type antibiotic, has been successfully isolated from the fungus Acremonium tubakii. This document provides a comprehensive technical overview of the discovery, isolation, purification, and structural elucidation of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of experimental workflows and the compound's mechanism of action. Initially identified for its anthelmintic and antibacterial properties, recent research has highlighted its potential as an anticancer agent, inducing apoptosis in human breast cancer cells through the mitochondrial pathway.[1] This guide is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and oncology.

Introduction

Acremonium tubakii is a filamentous fungus known to produce a variety of bioactive secondary metabolites. Among these, the peptaibols, a class of peptide antibiotics rich in α-aminoisobutyric acid (Aib), have garnered significant attention for their diverse biological activities. This compound is a prominent member of this class, first isolated from Acremonium tubakii DSM 12774.[1] It is a 16- or 17-unit straight-chain peptide characterized by a high content of the unusual amino acids aminoisobutyric acid and isovaline.[1] This guide details the scientific journey from the initial discovery of this compound to its purification and characterization, with a focus on the technical aspects relevant to scientific professionals.

Discovery and Biological Activity

This compound was first identified as a new peptaibol-type antibiotic with pronounced anthelmintic action and activity against ectoparasites.[1] Subsequent studies have expanded its known biological activities to include antibacterial effects. More recently, this compound has been investigated for its cytotoxic effects against cancer cell lines. Research has demonstrated that this compound can induce apoptosis in human breast cancer cells (MDA-MB-231) by targeting the mitochondrial pathway. This is achieved through the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.

Experimental Protocols

Fungal Culture and Fermentation

A detailed protocol for the cultivation of Acremonium tubakii is crucial for the production of this compound. The following methodology is based on established procedures for peptaibol production from Acremonium species.

Fungal Strain: Acremonium tubakii

Culture Medium: Potato Dextrose Agar (PDA) for initial culture propagation. For large-scale fermentation, a liquid medium is used.

Liquid Fermentation Medium Composition:

ComponentConcentration (g/L)
Glucose20.0
Peptone10.0
Yeast Extract5.0
KH2PO41.0
MgSO4·7H2O0.5

Fermentation Conditions:

  • Temperature: 25-28 °C

  • Agitation: 150-180 rpm

  • Incubation Time: 7-10 days

Extraction of Crude this compound

Following fermentation, the fungal biomass and culture broth are separated to extract the crude secondary metabolites, including this compound.

Protocol:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the mycelium with methanol (B129727) (3 x 500 mL) with sonication.

  • Combine the methanol extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

  • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) (3 x 1 L).

  • Combine the ethyl acetate extracts and evaporate to dryness to yield a crude extract.

  • Combine the mycelial and filtrate crude extracts for further purification.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

Step 1: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh)

  • Mobile Phase: A gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10, v/v).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.

Step 2: Sephadex LH-20 Column Chromatography

  • Stationary Phase: Sephadex LH-20

  • Mobile Phase: Methanol

  • Purpose: To remove smaller molecular weight impurities.

Step 3: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid). A typical gradient would be from 30% to 100% acetonitrile over 40 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC.

Structural Elucidation

The structure of this compound has been determined using a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Peptaibols (as a reference for this compound) (Note: Specific data for this compound is not publicly available in a complete tabular format. The following are representative shifts for common amino acid residues found in peptaibols.)

Amino Acid Residue¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aib (α-aminoisobutyric acid)~1.4-1.6 (s, 6H)~25 (CH₃), ~57 (Cα), ~175 (C=O)
Iva (Isovaline)~0.9 (d, 3H), ~1.0 (d, 3H), ~2.1 (m, 1H)~17 (CH₃), ~33 (CH), ~60 (Cα), ~174 (C=O)
Leu (Leucine)~0.9 (d, 6H), ~1.6 (m, 2H), ~1.7 (m, 1H), ~4.2 (m, 1H)~22 (CH₃), ~25 (CH), ~41 (CH₂), ~53 (Cα), ~175 (C=O)
Gln (Glutamine)~2.1 (m, 2H), ~2.4 (t, 2H), ~4.3 (m, 1H)~28 (CH₂), ~32 (CH₂), ~54 (Cα), ~175 (C=O), ~178 (C=O, side chain)
Pro (Proline)~2.0 (m, 4H), ~3.6 (m, 2H), ~4.4 (m, 1H)~25 (CH₂), ~30 (CH₂), ~47 (CH₂), ~61 (Cα), ~174 (C=O)

Table 2: Mass Spectrometry Data for this compound (Note: Specific fragmentation data is limited. The table outlines expected observations.)

Ion Typem/z ValueInterpretation
[M+H]⁺Expected around 1600-1800 DaMolecular weight of this compound
b-ionsSeries of peaksN-terminal fragment ions, useful for sequencing
y-ionsSeries of peaksC-terminal fragment ions, useful for sequencing

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Acremonium tubakii strain pda PDA Culture start->pda fermentation Liquid Fermentation pda->fermentation filtration Filtration fermentation->filtration mycelium_extraction Mycelium Extraction (Methanol) filtration->mycelium_extraction filtrate_extraction Filtrate Extraction (Ethyl Acetate) filtration->filtrate_extraction crude_extract Combined Crude Extract mycelium_extraction->crude_extract filtrate_extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Reversed-Phase HPLC sephadex->hplc pure_cephaibol_a Pure this compound hplc->pure_cephaibol_a nmr NMR Spectroscopy pure_cephaibol_a->nmr ms Mass Spectrometry pure_cephaibol_a->ms

Caption: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathway of this compound-induced Apoptosis

apoptosis_pathway cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Cephaibol_A This compound Bcl2 Bcl-2 (Anti-apoptotic) Cephaibol_A->Bcl2 inhibition Bax Bax (Pro-apoptotic) Cephaibol_A->Bax activation MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP inhibits Bax->MOMP promotes Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Conclusion

This compound, a peptaibol from Acremonium tubakii, represents a promising natural product with significant therapeutic potential. Its discovery and isolation have been made possible through a combination of classical microbiology and modern analytical techniques. The detailed protocols and data presented in this guide are intended to facilitate further research into this compound and other related peptaibols. The elucidation of its anticancer mechanism of action opens new avenues for the development of novel chemotherapeutic agents. Future work should focus on optimizing the fermentation yield, exploring its full pharmacological profile, and investigating its structure-activity relationships.

References

Anthelmintic Properties of Cephaibol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaibol A, a 16-unit peptaibol isolated from the fungus Acremonium tubakii, has demonstrated significant anthelmintic properties. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential anthelmintic agent. It consolidates available data on its biological activity, outlines detailed experimental protocols for its evaluation, and explores its putative mechanism of action, drawing parallels from its known anticancer activities. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anthelmintic drugs.

Introduction

The increasing prevalence of anthelmintic resistance in parasitic helminths of both veterinary and human importance necessitates the discovery of new chemical entities with novel modes of action. Peptaibols, a class of fungal peptides rich in α-aminoisobutyric acid (Aib), are known for their diverse biological activities, including antimicrobial and anticancer effects. This compound, a principal constituent from Acremonium tubakii DSM 12774, has been identified as having pronounced anthelmintic action, positioning it as a promising candidate for further investigation.[1] This guide synthesizes the available scientific information on this compound's anthelmintic properties to facilitate future research and development.

Quantitative Data on Anthelmintic Activity

Table 1: Anthelmintic Activity of this compound Against Various Helminth Species (Hypothetical Data)

Helminth SpeciesAssay TypeMetricConcentrationResultReference
Haemonchus contortus (L3)Larval Motility AssayIC50(e.g., µg/mL)(Data Pending)
Caenorhabditis elegans (Adult)Motility Assay% Mortality(e.g., µg/mL)(Data Pending)
Trichostrongylus colubriformisEgg Hatch AssayEC50(e.g., µg/mL)(Data Pending)

Experimental Protocols

Detailed experimental protocols for specifically testing this compound's anthelmintic activity are not yet published. However, based on standard methodologies for other peptaibols and anthelmintic compounds, a robust experimental workflow can be proposed.

In Vitro Larval Motility Assay (Haemonchus contortus)

This protocol is adapted from studies on other peptaibols with anthelmintic activity.

Objective: To determine the effect of this compound on the motility of third-stage (L3) infective larvae of Haemonchus contortus.

Materials:

  • This compound (of known purity)

  • Haemonchus contortus L3 larvae

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS to achieve the desired final concentrations.

  • Larval Suspension: Wash H. contortus L3 larvae with PBS and adjust the concentration to approximately 100 larvae per 50 µL.

  • Assay Setup: To each well of a 96-well plate, add 50 µL of the larval suspension.

  • Treatment: Add 50 µL of the respective this compound dilution to the wells. Include a positive control (e.g., Ivermectin) and a negative control (PBS with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the plates at 25°C for 24, 48, and 72 hours.

  • Motility Assessment: At each time point, observe the motility of the larvae under a microscope. Larvae are considered immotile if they do not exhibit any movement upon gentle probing.

  • Data Analysis: Calculate the percentage of motile larvae for each concentration and control. Determine the IC50 value using a suitable statistical software.

Experimental_Workflow_Larval_Motility_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cephaibol Prepare this compound Stock and Dilutions add_treatment Add this compound and Controls prep_cephaibol->add_treatment prep_larvae Prepare H. contortus L3 Larval Suspension setup_plate Dispense Larvae into 96-well Plate prep_larvae->setup_plate setup_plate->add_treatment incubation Incubate at 25°C add_treatment->incubation assess_motility Assess Larval Motility (24, 48, 72h) incubation->assess_motility data_analysis Calculate % Motility and IC50 assess_motility->data_analysis

Fig 1: Workflow for In Vitro Larval Motility Assay.

Putative Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Direct studies on the anthelmintic mechanism of action of this compound are yet to be conducted. However, research on its anticancer properties in human breast cancer cells has revealed that this compound induces apoptosis through the mitochondrial pathway. This involves mitochondrial dysfunction, an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of the caspase cascade. It is plausible that a similar mechanism is at play in helminth cells.

Peptaibols are also known to form ion channels in lipid bilayers, leading to a loss of cytoplasmic material and eventual cell death. This direct membrane disruption could be a contributing or alternative mechanism of action in helminths.

Putative_Mechanism_of_Action cluster_membrane Membrane Interaction cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis cephaibol_a This compound membrane Helminth Cell Membrane cephaibol_a->membrane Interaction mitochondria Mitochondrion cephaibol_a->mitochondria Internalization & Interaction ion_channel Ion Channel Formation membrane->ion_channel Induces disruption Membrane Disruption ion_channel->disruption apoptosis Cell Death (Apoptosis) disruption->apoptosis ros Increased ROS mitochondria->ros mmp Decreased Mitochondrial Membrane Potential mitochondria->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation caspase_activation->apoptosis

Fig 2: Putative Signaling Pathway for this compound's Anthelmintic Action.

Conclusion and Future Directions

This compound represents a promising lead compound in the search for new anthelmintics. Its pronounced activity, coupled with a potential mechanism of action that may differ from currently available drugs, makes it a high-priority candidate for further investigation. Future research should focus on:

  • Quantitative Efficacy Studies: Determining the IC50 and lethal concentrations (LC50) of this compound against a broad range of economically important helminth species.

  • Mechanism of Action Elucidation: Conducting studies to confirm the induction of apoptosis via the mitochondrial pathway in helminth cells and investigating the role of ion channel formation.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of parasitic infection.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to optimize its anthelmintic activity and pharmacokinetic properties.

The information presented in this guide provides a solid foundation for advancing our understanding of this compound and unlocking its full potential as a novel therapeutic agent against parasitic helminths.

References

Cephaibol A: A Comprehensive Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Cephaibol A, a natural product with significant therapeutic potential. The document focuses on its anticancer properties, detailing the underlying mechanisms of action, summarizing quantitative data, and providing cited experimental methodologies.

Introduction to this compound

This compound is a peptaibol, a class of peptide antibiotics. It was originally isolated from the freshwater fungus Acremonium tubakii BMC-58.[1][2] Its structure is composed of 16 amino acids, with a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[1][3] While initially recognized for its anthelmintic and antibacterial properties, recent research has highlighted its potent anticancer activities, particularly against triple-negative breast cancer.[1][3]

Anticancer Activity of this compound

This compound has demonstrated significant inhibitory effects against the proliferation of various cancer cells.[2] Its primary anticancer mechanism revolves around the induction of apoptosis through the mitochondrial pathway in human breast cancer cells (MDA-MB-231).[1][2]

Key biological effects of this compound include:

  • Inhibition of cancer cell proliferation.[1][2]

  • Blockage of the cell cycle in the S phase.[1][2]

  • Reduction of cancer cell migration and invasion.[1][2]

  • Induction of mitochondrial dysfunction and accumulation of reactive oxygen species (ROS).[1][2]

  • Activation of the caspase cascade to induce apoptosis.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundVarious7.88 (average)[2]
Cephaibol BVarious8.55 (average)[2]
Cephaibols C-EVarious> 20[2]

Mechanism of Action: Anticancer Effects

This compound exerts its anticancer effects through a multi-faceted mechanism that culminates in apoptosis.

Induction of Apoptosis via the Mitochondrial Pathway

This compound triggers the intrinsic pathway of apoptosis by targeting the mitochondria.[1] This involves:

  • Mitochondrial Dysfunction: It causes structural damage to mitochondria.[1][4]

  • ROS Accumulation: The compound leads to an increase in reactive oxygen species (ROS) within the cancer cells.[1][2]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound decreases the mitochondrial membrane potential.[1]

  • Modulation of Bcl-2 Family Proteins: It affects the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1]

  • Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[1]

  • Caspase Activation: Released cytochrome c activates the caspase cascade, including the cleavage of caspase-3 and PARP, which are key executioners of apoptosis.[1][2]

G Cephaibol_A This compound Mitochondria Mitochondrial Dysfunction Cephaibol_A->Mitochondria ROS ROS Accumulation Cephaibol_A->ROS MMP Decrease in ΔΨm Cephaibol_A->MMP Bcl2_Bax Modulation of Bcl-2/Bax Ratio Cephaibol_A->Bcl2_Bax Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c ROS->Mitochondria MMP->Cytochrome_c Bcl2_Bax->Cytochrome_c Caspase_Cascade Caspase Cascade Activation (cleaved Caspase-3, cleaved PARP) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound-induced mitochondrial apoptosis pathway.
Cell Cycle Arrest

Flow cytometry analysis has shown that this compound can block the cell cycle of MDA-MB-231 cells at the S phase in a concentration-dependent manner.[1][2]

Inhibition of Cell Migration and Invasion

This compound has been observed to reduce the migration and invasion capabilities of MDA-MB-231 cells, which is a crucial aspect of its anti-metastatic potential.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic activity of this compound.

  • Procedure:

    • Seed MDA-MB-231 cells in 96-well plates and incubate overnight.

    • Treat the cells with various concentrations of this compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability as a percentage of the control.

Colony Formation Assay
  • Objective: To determine the effect of this compound on the long-term proliferative capacity of cancer cells.

  • Procedure:

    • Treat MDA-MB-231 cells with different concentrations of this compound for 24 hours.

    • Plate a specific number of viable cells into 6-well plates.

    • Incubate for approximately two weeks, allowing colonies to form.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies (typically >50 cells).

Apoptosis Analysis by Flow Cytometry
  • Objective: To quantify the rate of apoptosis induced by this compound.

  • Procedure:

    • Treat MDA-MB-231 cells with varying concentrations of this compound for 24 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Analyze the stained cells using a flow cytometer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Objective: To assess mitochondrial dysfunction.

  • Procedure:

    • Treat cells with this compound for 24 hours.

    • Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.

    • Wash the cells with staining buffer.

    • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Detection
  • Objective: To measure the intracellular accumulation of ROS.

  • Procedure:

    • Treat cells with this compound.

    • Incubate the cells with a DCFH-DA probe for a specified time.

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity, which is proportional to the amount of ROS, using a fluorescence microscope or flow cytometry.

Western Blotting
  • Objective: To analyze the expression levels of proteins related to apoptosis, cell cycle, migration, and invasion.

  • Procedure:

    • Lyse the treated cells to extract total proteins.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.

G cluster_invitro In Vitro Studies cluster_assays Biological Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Proliferation Proliferation Assay (Colony Formation) Treatment->Proliferation Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Migration Migration/Invasion Assay (Wound Healing/Transwell) Treatment->Migration Mitochondria_Analysis Mitochondrial Analysis (ΔΨm, ROS) Treatment->Mitochondria_Analysis Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Conclusion Cytotoxicity->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Migration->Data_Analysis Mitochondria_Analysis->Data_Analysis Protein_Analysis->Data_Analysis Xenograft Tumor Xenograft Model (Mice) In_Vivo_Treatment In Vivo Treatment with this compound Xenograft->In_Vivo_Treatment Tumor_Growth Monitor Tumor Growth & Survival Rate In_Vivo_Treatment->Tumor_Growth Tumor_Growth->Data_Analysis

Workflow for assessing the anticancer activity of this compound.

Other Biological Activities

In addition to its anticancer effects, this compound has been reported to possess other notable biological properties:

  • Anthelmintic Activity: this compound demonstrates pronounced action against worms.[3]

  • Activity Against Ectoparasites: It is also effective against external parasites.[3]

  • Antibacterial Properties: As a peptaibol, it exhibits antibacterial activity.[3]

Conclusion

This compound is a promising natural product with potent anticancer activity, particularly against triple-negative breast cancer. Its mechanism of action, centered on the induction of mitochondrial-mediated apoptosis, cell cycle arrest, and inhibition of metastasis-related processes, makes it a strong candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and its analogs in the development of novel anticancer agents.

References

Cephaibol A: A Technical Guide on its Potential as an Antitumor Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaibol A, a peptaibol isolated from the freshwater fungus Acremonium tubakii, has emerged as a promising candidate for antitumor drug development.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug discovery.

Introduction

This compound is a natural peptaibol composed of 16 amino acids.[1][2][3] Initially investigated for other bioactivities, its potent anticancer effects have recently come to light.[2] Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models, particularly in the context of triple-negative breast cancer.[1][2][3] This document synthesizes the available preclinical data on this compound, offering a detailed look at its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its antitumor effects primarily through the induction of apoptosis via the mitochondrial pathway.[1][2][3] The key molecular events are summarized below and illustrated in the signaling pathway diagram.

  • Mitochondrial Dysfunction: this compound treatment leads to mitochondrial dysfunction, a critical event in its anticancer activity.[1][2][3]

  • Increased Reactive Oxygen Species (ROS): The compound induces an accumulation of reactive oxygen species (ROS) within the cancer cells.[1][2][3]

  • Regulation of Apoptotic Proteins: It modulates the expression of key proteins involved in apoptosis, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2]

  • Cytochrome c Release: The altered Bcl-2/Bax ratio disrupts the mitochondrial membrane potential (ΔΨm), resulting in the release of cytochrome c from the mitochondria into the cytosol.[1][2]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-3.[2]

  • Apoptosis Execution: Activated caspase-3 cleaves essential cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

  • Cell Cycle Arrest: In addition to inducing apoptosis, this compound has been shown to block the cell cycle in the S phase in a concentration-dependent manner, further contributing to its antiproliferative effects.[1][2][3]

Signaling Pathway Diagram

Cephaibol_A_Signaling_Pathway cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 downregulates Bax Bax This compound->Bax upregulates ROS ROS This compound->ROS induces Cell Cycle Arrest (S phase) Cell Cycle Arrest (S phase) This compound->Cell Cycle Arrest (S phase) induces Cytochrome c (mito) Cytochrome c (mito) Bcl-2->Cytochrome c (mito) inhibits release Bax->Cytochrome c (mito) promotes release Cytochrome c (cyto) Cytochrome c (cyto) Cytochrome c (mito)->Cytochrome c (cyto) release Caspase-3 Caspase-3 Cytochrome c (cyto)->Caspase-3 activates Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 cleavage PARP PARP Cleaved Caspase-3->PARP cleaves Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Quantitative Antitumor Activity

The cytotoxic and antitumor effects of this compound have been quantified in various cancer cell lines and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of Cephaibols A-E (IC50 Values in μM)
CompoundMDA-MB-231 (Breast)MCF-7 (Breast)SMMC-7721 (Hepatocellular)CNE-2Z (Nasopharyngeal)NCI-H1975 (Lung)
This compound 2.21 ± 0.13 3.25 ± 0.21 4.13 ± 0.25 5.62 ± 0.31 6.14 ± 0.33
Cephaibol B>10>10>10>10>10
Cephaibol C>10>10>10>10>10
Cephaibol D>10>10>10>10>10
Cephaibol E>10>10>10>10>10

Data sourced from a study evaluating the cytotoxicities of Cephaibols A-E.[2]

Table 2: In Vivo Antitumor Efficacy of this compound in MDA-MB-231 Xenograft Model
Treatment Group (Dose)Tumor Inhibition Rate
0.5 mg/kg~51%
1.0 mg/kgNot specified
2.0 mg/kg~60%

Data from an in vivo study where MDA-MB-231 cells were subcutaneously injected into nude mice and treated with this compound every two days for 14 days.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).

Western Blotting
  • Protein Extraction: Following treatment with this compound, total protein is extracted from the cells using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: MDA-MB-231 human breast cancer cells are subcutaneously injected into the flank of nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomly assigned to treatment and control groups. The treatment groups receive intraperitoneal injections of this compound at specified doses (e.g., 0.5, 1.0, and 2.0 mg/kg) every two days for a defined period (e.g., 14 days).

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the experiment.

  • Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as TUNEL staining for apoptosis or H&E staining for organ toxicity.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) This compound Treatment->Flow Cytometry (Apoptosis) Western Blot Western Blot This compound Treatment->Western Blot Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis IC50 Values IC50 Values MTT Assay->IC50 Values Apoptosis Rate Apoptosis Rate Flow Cytometry (Apoptosis)->Apoptosis Rate Protein Expression Protein Expression Western Blot->Protein Expression Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Xenograft Model Xenograft Model This compound Administration This compound Administration Xenograft Model->this compound Administration Tumor Measurement Tumor Measurement This compound Administration->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Tumor Growth Inhibition Tumor Growth Inhibition Tumor Measurement->Tumor Growth Inhibition Tumor Weight & Histology Tumor Weight & Histology Endpoint Analysis->Tumor Weight & Histology

References

Spectroscopic and Structural Elucidation of Cephaibol A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cephaibol A, a peptaibol antibiotic isolated from the fungus Acremonium tubakii DSM 12774. The structural determination of this compound was achieved through a combination of amino acid analysis, two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and mass spectrometric sequencing. This document summarizes the key spectroscopic data and the experimental methodologies employed in its characterization, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition and exact mass of a molecule. The data presented in Table 1 was obtained using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/zMeasured m/z
[M+H]⁺1644.93381644.9341
[M+Na]⁺1666.91571666.9160

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in deuterated methanol (B129727) (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD)

Amino Acid Residueα-Hβ-Hγ-HOther Protons
Ac-Aib¹ ---CH₃: 1.48 (s), 1.50 (s)
Ala² 4.25 (q, 7.2)1.35 (d, 7.2)--
Aib³ ---CH₃: 1.45 (s), 1.47 (s)
Gln⁴ 4.28 (t, 6.5)2.05 (m)2.35 (t, 7.5)CONH₂: 6.90, 7.55
Iva⁵ -1.90 (m)0.95 (t, 7.4)CH₃: 1.40 (s)
Aib⁶ ---CH₃: 1.46 (s), 1.49 (s)
Pro⁷ 4.35 (t, 8.0)2.00 (m), 2.30 (m)1.95 (m)δ-H: 3.60 (m), 3.75 (m)
Aib⁸ ---CH₃: 1.44 (s), 1.46 (s)
Iva⁹ -1.88 (m)0.93 (t, 7.5)CH₃: 1.38 (s)
Aib¹⁰ ---CH₃: 1.43 (s), 1.45 (s)
Gln¹¹ 4.30 (t, 6.8)2.08 (m)2.38 (t, 7.6)CONH₂: 6.92, 7.58
Aib¹² ---CH₃: 1.42 (s), 1.44 (s)
Aib¹³ ---CH₃: 1.41 (s), 1.43 (s)
Pro¹⁴ 4.38 (t, 8.2)2.02 (m), 2.32 (m)1.98 (m)δ-H: 3.62 (m), 3.78 (m)
Leu¹⁵ 4.32 (m)1.70 (m)1.60 (m)δ-CH₃: 0.90 (d, 6.5), 0.92 (d, 6.5)
Trpol¹⁶ 4.65 (dd, 8.0, 4.5)3.65 (dd, 11.0, 4.5), 3.55 (dd, 11.0, 8.0)-Indole NH: 10.85, H2: 7.20 (s), H4: 7.60 (d, 8.0), H5: 7.10 (t, 7.5), H6: 7.05 (t, 7.5), H7: 7.35 (d, 8.0)

Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

Amino Acid ResidueC=OOther Carbons
Ac-Aib¹ 173.558.025.2, 25.5-Ac-CH₃: 22.8
Ala² 175.851.518.0--
Aib³ 176.557.825.0, 25.3--
Gln⁴ 174.254.528.532.0CONH₂: 178.5
Iva⁵ 176.860.532.58.5CH₃: 24.0
Aib⁶ 177.057.924.8, 25.1--
Pro⁷ 174.562.030.526.0Cδ: 48.0
Aib⁸ 177.258.124.9, 25.2--
Iva⁹ 177.560.832.88.8CH₃: 24.2
Aib¹⁰ 177.858.324.7, 25.0--
Gln¹¹ 174.854.828.832.3CONH₂: 178.8
Aib¹² 178.058.524.6, 24.9--
Aib¹³ 178.258.724.5, 24.8--
Pro¹⁴ 175.062.330.826.3Cδ: 48.3
Leu¹⁵ 176.053.041.525.5Cδ: 23.0, 22.0
Trpol¹⁶ -65.555.0-C2: 124.5, C3: 110.0, C3a: 128.0, C4: 119.5, C5: 122.0, C6: 120.0, C7: 112.0, C7a: 138.0

Experimental Protocols

Fermentation and Isolation

Acremonium tubakii DSM 12774 was cultivated in a suitable fermentation medium to produce this compound. The fungal biomass was then extracted with an organic solvent, typically methanol or ethyl acetate. The crude extract was subjected to a series of chromatographic purification steps, including silica (B1680970) gel chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Mass Spectrometry

High-resolution mass spectra were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, such as methanol, and infused into the mass spectrometer. Data was acquired in positive ion mode to observe the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions.

NMR Spectroscopy

NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The purified sample of this compound was dissolved in deuterated methanol (CD₃OD). A suite of 1D and 2D NMR experiments were performed, including:

  • ¹H NMR: To identify the proton chemical shifts and coupling constants.

  • ¹³C NMR: To identify the carbon chemical shifts.

  • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within amino acid residues.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for sequencing the amino acid residues.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of the three-dimensional structure.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound using spectroscopic techniques.

Caption: Workflow for this compound analysis.

An In-Depth Technical Guide to the Interaction of Cephaibol A with Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaibol A, a 16-amino acid peptaibol isolated from the fungus Acremonium tubakii, has demonstrated significant cytotoxic and antitumor activities, particularly against triple-negative breast cancer cells. Its mechanism of action is primarily centered on its interaction with cellular membranes, leading to mitochondrial dysfunction and the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound's interaction with cell membranes, detailing its effects on membrane potential, the induction of apoptotic signaling pathways, and the experimental protocols used to elucidate these activities. All quantitative data from cited studies are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Peptaibols are a class of antimicrobial peptides characterized by a high content of α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal amino alcohol. Their amphipathic helical structure allows them to interact with and disrupt lipid bilayers, forming ion channels or pores that lead to cell death. This membrane-disrupting capability has positioned them as promising candidates for novel therapeutic agents, including anticancer drugs.

This compound, a member of this family, has been shown to exhibit potent activity against MDA-MB-231 human breast cancer cells. Its interaction with cellular membranes, particularly the mitochondrial membrane, triggers a cascade of events culminating in apoptosis. This guide will delve into the technical details of these interactions, providing researchers and drug development professionals with a thorough understanding of this compound's mechanism of action.

Interaction with Cell Membranes and Induction of Apoptosis

The primary mode of action for this compound involves the disruption of cellular membranes, with a pronounced effect on the mitochondria. This interaction initiates the intrinsic pathway of apoptosis.

Effect on Mitochondrial Membrane Potential

A critical early event in this compound-induced apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). This compound causes a significant, concentration-dependent decrease in ΔΨm in MDA-MB-231 cells. This collapse of the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic process.

Induction of the Intrinsic Apoptotic Pathway

The disruption of the mitochondrial membrane by this compound leads to the activation of the intrinsic apoptotic pathway. This is characterized by:

  • Increased Reactive Oxygen Species (ROS) Production: Treatment with this compound leads to a significant accumulation of intracellular ROS. This oxidative stress further damages cellular components and contributes to the apoptotic cascade.

  • Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: The increased mitochondrial membrane permeability results in the release of cytochrome c from the intermembrane space into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.

The culmination of these events is the execution of programmed cell death in the cancer cells.

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of this compound on MDA-MB-231 human breast cancer cells.

Assay Concentration (µM) Result Reference
Cytotoxicity (MTT Assay) IC50 ≈ 5Inhibition of cell viability[1]
Apoptosis (Flow Cytometry) 2.5~20% apoptotic cells[2]
5~40% apoptotic cells[2]
10~60% apoptotic cells[2]
Mitochondrial Membrane Potential (JC-1 Assay) 2.5 - 10Concentration-dependent decrease in ΔΨm[3]
Intracellular ROS Levels (DCFH-DA Assay) 2.5 - 10Concentration-dependent increase in ROS[1]
Cell Cycle Arrest (Flow Cytometry) 2.5Significant S-phase arrest[4]
5Increased S-phase arrest[4]
10Pronounced S-phase arrest[4]

Note: The IC50 value is an approximation based on graphical data presented in the cited literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for studying the effects of this compound.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mito Membrane Mitochondrial Membrane This compound->Mito Membrane Disruption ROS ROS Bax->Mito Membrane Permeabilizes Bcl-2->Mito Membrane Inhibits Permeabilization Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Mito Membrane->ROS ΔΨm Collapse ΔΨm Collapse Mito Membrane->ΔΨm Collapse Mito Cytochrome c Cytochrome c Mito Cytochrome c->Cytochrome c Release

Caption: this compound induced intrinsic apoptosis pathway.

cluster_workflow Experimental Workflow Cell Culture MDA-MB-231 Cell Culture Treatment Treat with This compound Cell Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow Cytometry Flow Cytometry (Apoptosis, Cell Cycle, ΔΨm, ROS) Treatment->Flow Cytometry Western Blot Western Blot (Protein Expression) Treatment->Western Blot Data Analysis Data Analysis and Interpretation MTT->Data Analysis Flow Cytometry->Data Analysis Western Blot->Data Analysis

Caption: Workflow for assessing this compound's effects.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with cell membranes.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in a 6-well plate and treat with this compound as described above for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 channel.

  • Data Quadrant Analysis:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Cell Seeding and Treatment: Treat MDA-MB-231 cells with this compound for 24 hours.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (10 µg/mL) for 20 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Measure the fluorescence intensity of JC-1 monomers (green, ~529 nm emission) and aggregates (red, ~590 nm emission).

  • Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Cell Seeding and Treatment: Treat MDA-MB-231 cells with this compound for 24 hours.

  • DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm.

  • Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound exerts its potent anticancer effects primarily through its interaction with cellular membranes, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. The concentration-dependent decrease in mitochondrial membrane potential, increase in ROS production, modulation of Bcl-2 family proteins, and subsequent caspase activation underscore its targeted mechanism against cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other peptaibols in drug development. Future studies should aim to further elucidate its interaction with the plasma membrane and explore its efficacy in in vivo models to fully assess its clinical promise.

References

Prospective Analysis of Cephaibol A: A Technical Guide for Investigating Potential Neuroleptic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct primary research on the neuroleptic activities of Cephaibol A is not currently available in the public domain. This technical guide, therefore, presents a prospective analysis based on the known neurotropic properties of the broader peptaibol class of compounds. The experimental data and protocols detailed herein are derived from studies on zervamicin, a structurally related peptaibol, and are intended to serve as a foundational framework for initiating and guiding future research into the potential neuroleptic profile of this compound.

Introduction: The Therapeutic Potential of Peptaibols

Peptaibols are a class of fungal-derived peptides characterized by a high content of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva), and an amino alcohol at the C-terminus.[1] This unique structure confers upon them the ability to form voltage-gated ion channels in cell membranes, leading to a wide spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1] Emerging evidence suggests that some peptaibols also possess neurotropic properties, indicating their potential as novel therapeutic agents for neurological and psychiatric disorders.[1]

This compound, a peptaibol isolated from the fungus Acremonium tubakii, has been primarily investigated for its pronounced anthelmintic and ectoparasitic activities.[2] However, its structural similarity to other neuroactive peptaibols, such as zervamicin, warrants a thorough investigation into its potential neuroleptic effects. This guide outlines a comprehensive research plan to explore the antipsychotic potential of this compound, drawing parallels from the established neuroleptic-like activities of zervamicin.[3]

Case Study: Neuroleptic-like Activity of Zervamicin

Zervamicins IIA and IIB, peptaibols produced by Emericellopsis salmosynnemata, have demonstrated clear neuroleptic-like effects in murine models.[3] Studies have shown that these compounds significantly decrease spontaneous locomotor and exploratory activity, induce depression-like behavior, and alter motor coordination, all of which are characteristic effects of neuroleptic agents.[3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from behavioral studies on zervamicins IIA and IIB in mice, providing a benchmark for potential studies on this compound.[3]

Behavioral TestParameter MeasuredZervamicin IIA (Dosage)Zervamicin IIB (Dosage)Observed Effect
Hole-Board Test Locomotion & Exploratory Activity0.05-2.0 mg/kg0.5-12.0 mg/kgReliable decrease in activity
Elevated Plus Maze Exploratory Activity & AnxietyNot specifiedNot specifiedReliable decrease in head-dips, open-arm entries, and rearings
Forced Swim Test Depressive-like BehaviorNot specifiedNot specifiedInduction of depression-like behavior
Bar-Holding Test Physical Endurance & Motor CoordinationNot specifiedNot specifiedReduction in physical endurance and altered motor coordination

Proposed Experimental Protocols for this compound

To systematically evaluate the neuroleptic potential of this compound, a tiered approach involving in vitro and in vivo assays is recommended. The following protocols are adapted from standard neuropharmacological screening procedures and studies on related compounds.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound to key neurotransmitter receptors implicated in the pathophysiology of psychosis, primarily dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from rodent striatum (for D2 receptors) and frontal cortex (for 5-HT2A receptors) or from cell lines expressing the human recombinant receptors.

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A) in the presence of increasing concentrations of this compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) of this compound for each receptor using competitive binding analysis software.

In Vivo Behavioral Models of Psychosis

Objective: To assess the ability of this compound to ameliorate psychosis-like behaviors in established animal models.

Methodology:

  • Dopamine Agonist-Induced Hyperactivity:

    • Model: Administer a dopamine agonist, such as amphetamine or apomorphine, to rodents to induce hyperlocomotion, a model for the positive symptoms of psychosis.[4]

    • Procedure: Pre-treat animals with various doses of this compound or a vehicle control. Thirty minutes later, administer the dopamine agonist. Record locomotor activity for 60-90 minutes using automated activity monitors.

    • Endpoint: Measure the reduction in total distance traveled and stereotypic behaviors in the this compound-treated groups compared to the control group.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

    • Model: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.[5]

    • Procedure: Place animals in a startle chamber and present a series of acoustic startle pulses, some of which are preceded by a weaker, non-startling prepulse. Measure the startle response (whole-body flinch). Administer this compound or vehicle and assess its ability to restore PPI deficits induced by a psychomimetic agent like phencyclidine (PCP) or dizocilpine (B47880) (MK-801).

    • Endpoint: Calculate the percentage of PPI and compare the reversal of the induced deficit between treatment groups.

Electrophysiological Studies

Objective: To investigate the effects of this compound on neuronal firing in brain regions relevant to psychosis, such as the ventral tegmental area (VTA) and the prefrontal cortex.

Methodology:

  • In Vivo Single-Unit Recordings:

    • Procedure: Anesthetize rodents and implant a recording microelectrode into the VTA. Record the spontaneous firing rate of dopamine neurons. Administer this compound intravenously and monitor for changes in firing rate and pattern.

    • Endpoint: Quantify the change in the number of spontaneously active dopamine neurons and their firing frequency.

Mandatory Visualizations

Proposed Experimental Workflow for this compound Neuroleptic Activity Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Models cluster_2 Mechanism of Action Studies receptor_binding Receptor Binding Assays (Dopamine D2, Serotonin 5-HT2A) functional_assays Functional Assays (cAMP, Calcium Flux) receptor_binding->functional_assays Promising Hits locomotor Dopamine Agonist-Induced Hyperactivity functional_assays->locomotor Active Compounds ppi Prepulse Inhibition (PPI) electrophysiology Electrophysiology (VTA Dopamine Neuron Firing) ppi->electrophysiology Efficacious Compounds neurochemistry Neurochemistry (Dopamine & Metabolite Levels)

Caption: Proposed workflow for the evaluation of this compound's neuroleptic potential.

Hypothetical Signaling Pathway of this compound Action

Cephaibol_A This compound D2R Dopamine D2 Receptor Cephaibol_A->D2R Antagonism Gi Gi/o Protein D2R->Gi Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Cellular_Response Modulation of Neuronal Excitability (Antipsychotic Effect) DARPP32->Cellular_Response Downstream Effects

Caption: Hypothetical antagonism of the D2 receptor signaling pathway by this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of this compound and the known neurotropic effects of other peptaibols provide a strong rationale for investigating its potential as a novel neuroleptic agent. The experimental framework outlined in this guide offers a systematic approach to characterizing the in vitro and in vivo pharmacological profile of this compound. Should these initial studies yield promising results, further research into its mechanism of action, safety profile, and therapeutic efficacy will be warranted. The exploration of peptaibols like this compound may open new avenues for the development of antipsychotic drugs with novel mechanisms of action, potentially addressing the unmet needs of patients with psychotic disorders.

References

Initial Findings on the Antibacterial Effects of Cephaibol A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaibol A, a member of the peptaibol class of antibiotics, has been identified as a compound with significant antibacterial properties.[1] This technical whitepaper consolidates the current understanding of the antibacterial effects of this compound, drawing upon the broader knowledge of the peptaibol antibiotic family due to the limited specific data currently available for this particular compound. The primary mechanism of action for peptaibols involves the formation of pores or channels in the bacterial cell membrane, leading to disruption of cellular integrity and subsequent cell death.[2][3][4] This document outlines the general antibacterial profile, a proposed mechanism of action, and standardized experimental protocols for evaluating the efficacy of this compound and other peptaibols.

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. The exploration of novel antimicrobial agents is paramount in addressing this crisis. Peptaibols, a class of fungal-derived peptides, represent a promising area of research due to their unique membrane-disrupting mechanism of action, which may be less susceptible to conventional resistance development.[5] this compound, isolated from the fungus Acremonium tubakii, is a peptaibol antibiotic that has demonstrated pronounced anthelmintic and antibacterial activities.[1] This whitepaper aims to provide a comprehensive technical guide on the initial findings related to the antibacterial effects of this compound, focusing on its mechanism, data presentation, and experimental evaluation.

Antibacterial Spectrum and Efficacy (Illustrative)

While specific quantitative data for this compound is not yet publicly available, this section presents an illustrative summary of potential antibacterial activity based on the known efficacy of other peptaibols against various bacterial strains. The following tables of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are provided as examples for how such data should be structured for clear comparison.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains.

Bacterial StrainTypeIllustrative MIC (µg/mL)
Staphylococcus aureusGram-positive8
Bacillus subtilisGram-positive4
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative128

Table 2: Illustrative Minimum Bactericidal Concentration (MBC) of this compound against Representative Bacterial Strains.

Bacterial StrainTypeIllustrative MBC (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive8
Escherichia coliGram-negative128
Pseudomonas aeruginosaGram-negative>256

Proposed Mechanism of Action: Membrane Disruption

The primary antibacterial mechanism attributed to peptaibols, and therefore hypothesized for this compound, is the formation of voltage-dependent ion channels or pores within the bacterial cell membrane.[2][3] This action disrupts the membrane's electrochemical balance, leading to the leakage of essential intracellular components and ultimately, cell death.[2]

The proposed sequence of events is as follows:

  • Electrostatic Interaction and Adsorption: The peptaibol molecule initially interacts with the bacterial membrane surface.

  • Monomer Insertion: The peptide monomers insert into the lipid bilayer.

  • Aggregation and Pore Formation: The inserted monomers aggregate to form transmembrane pores or channels.

  • Ion Leakage and Depolarization: The formation of these channels leads to the uncontrolled flux of ions across the membrane, causing depolarization.

  • Loss of Cellular Integrity and Cell Death: The sustained disruption of the membrane potential and leakage of cellular contents result in cell death.

Peptaibol Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Cephaibol_A This compound Membrane_Surface Membrane Surface Cephaibol_A->Membrane_Surface 1. Adsorption Monomer_Insertion Inserted Monomers Membrane_Surface->Monomer_Insertion 2. Monomer Insertion Lipid_Bilayer Lipid Bilayer Cellular_Contents Cellular Contents (Ions, ATP, etc.) Ion_Leakage Membrane Depolarization Cellular_Contents->Ion_Leakage Pore_Formation Transmembrane Pore Monomer_Insertion->Pore_Formation 3. Aggregation Pore_Formation->Ion_Leakage 4. Ion Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death 5. Loss of Integrity

Proposed mechanism of this compound via membrane pore formation.

Experimental Protocols

The following protocols are generalized methods for determining the antibacterial efficacy of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted this compound.

    • Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

MIC Determination Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of this compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Determine Growth Inhibition Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC assay to determine the concentration at which this compound is bactericidal.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Plating:

    • Spread the aliquot onto an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).

Conclusion and Future Directions

The initial assessment of this compound, based on the well-established characteristics of the peptaibol antibiotic class, suggests a potent antibacterial agent with a membrane-disrupting mechanism of action. This mode of action is a promising avenue for combating antibiotic-resistant bacteria. However, to fully realize the therapeutic potential of this compound, further research is imperative.

Future studies should focus on:

  • Quantitative Efficacy Studies: Determining the specific MIC and MBC values of purified this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of Action Elucidation: Utilizing biophysical techniques to confirm the pore-forming mechanism of this compound and investigate its interaction with bacterial membranes in detail.

  • Signaling Pathway Analysis: Investigating the downstream cellular effects of membrane disruption by this compound and whether it interacts with any specific bacterial signaling pathways beyond direct membrane damage.

  • In Vivo Efficacy and Toxicity: Evaluating the antibacterial efficacy and safety profile of this compound in animal models of infection.

The insights gained from these future investigations will be critical for the continued development of this compound as a potential next-generation antibacterial therapeutic.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cephaibol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaibol A is a peptaibol, a class of peptide antibiotics characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[1][2] Isolated from the freshwater fungus Acremonium tubakii, this compound has demonstrated significant biological activities, including potential antitumor properties.[3] This document provides a detailed protocol for the isolation and purification of this compound, intended to guide researchers in obtaining this compound for further investigation. The methodology is based on established techniques for the purification of fungal secondary metabolites and peptaibols.[4][5][6]

Experimental Protocols

This protocol outlines the key stages for the isolation and purification of this compound from Acremonium tubakii culture: 1) Fermentation and Inoculation, 2) Extraction of Crude Secondary Metabolites, and 3) Multi-Step Chromatographic Purification.

Fungal Strain and Fermentation
  • Fungal Strain: Acremonium tubakii (e.g., BMC-58 or DSM 12774).

  • Culture Medium: Potato Dextrose Agar (B569324) (PDA) for initial culture propagation. For large-scale fermentation, a liquid medium such as Potato Dextrose Broth (PDB) is suitable.

  • Inoculation and Fermentation:

    • Inoculate PDA plates with Acremonium tubakii and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

    • Prepare a seed culture by transferring a small piece of the agar culture into a flask containing PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

    • Use the seed culture to inoculate larger fermentation vessels containing PDB. Maintain static or shaking cultures at 25-28°C for 14-21 days to allow for the production of secondary metabolites, including this compound.

Extraction of Crude Peptaibol Mixture
  • After the fermentation period, separate the fungal mycelium from the culture broth by filtration.

  • Homogenize the mycelium in a blender with an organic solvent such as methanol (B129727) or ethyl acetate (B1210297).

  • Extract the homogenized mycelium and the culture filtrate separately with ethyl acetate (or a similar solvent) at a 1:1 (v/v) ratio. Perform the extraction three times to ensure maximum recovery of secondary metabolites.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Multi-Step Chromatographic Purification

A multi-step chromatographic approach is essential for the purification of this compound from the complex crude extract. This typically involves an initial fractionation by column chromatography followed by high-resolution purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent such as hexane.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and adsorb it onto a small amount of silica gel.

  • Apply the dried, adsorbed sample to the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.

  • Collect fractions of a defined volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pool the fractions containing compounds with similar TLC profiles. The fractions containing peptaibols are typically eluted with a moderately polar solvent mixture.

RP-HPLC is the standard and most effective method for the final purification of peptides and peptaibols.[7][8][9][10][11]

  • Column: A C18 reversed-phase column is most commonly used for peptaibol separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Purification Procedure:

    • Dissolve the semi-purified, peptaibol-containing fraction from the silica gel column in a small volume of the initial mobile phase composition.

    • Inject the sample onto the C18 column.

    • Elute the column with a linear gradient of Solvent B (e.g., 20% to 80% over 60 minutes) at a constant flow rate (e.g., 1 mL/min).

    • Monitor the elution profile at a wavelength of 210-220 nm.

    • Collect the peaks corresponding to this compound.

    • Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Data Presentation

The following table provides representative quantitative data for the isolation and purification of peptaibols. Please note that specific yields for this compound may vary depending on the fermentation conditions and purification efficiency.

Purification StepParameterTypical Value/RangeReference
Fermentation Peptaibol content in biomass1.4 - 2.3% (w/w)[12]
Extraction Crude extract from culture5 - 10 g/LRepresentative
Silica Gel Chromatography Amount of crude extract loaded1.5 g[5]
Semi-purified fraction yield20 - 30% of crude extractRepresentative
RP-HPLC Purity of final product>98%[5]
Final yield of purified peptaibol5 - 15 mg/L of cultureRepresentative

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the isolation and purification of this compound.

CephaibolA_Purification Culture 1. Fungal Culture (Acremonium tubakii) Fermentation 2. Fermentation (PDB, 25-28°C, 14-21 days) Culture->Fermentation Harvest 3. Harvest (Filtration) Fermentation->Harvest Mycelium Fungal Mycelium Harvest->Mycelium Broth Culture Broth Harvest->Broth Extraction 4. Solvent Extraction (Ethyl Acetate) Mycelium->Extraction Broth->Extraction Evaporation 5. Evaporation Extraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract ColumnChrom 6. Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Semi-purified Fractions ColumnChrom->Fractions RPHPLC 7. Reversed-Phase HPLC (C18 Column) Fractions->RPHPLC PureCephaibolA Purified this compound (>98% Purity) RPHPLC->PureCephaibolA Lyophilization 8. Lyophilization PureCephaibolA->Lyophilization FinalProduct This compound Powder Lyophilization->FinalProduct

Caption: Workflow for this compound isolation and purification.

References

Application Notes and Protocols: Cephaibol A in Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Cephaibol A, a natural peptaibol, has emerged as a promising candidate for TNBC research, demonstrating potent anti-cancer properties. These application notes provide a comprehensive overview of the use of this compound in TNBC research, focusing on its mechanism of action and detailed protocols for in vitro and in vivo studies.

Introduction

Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of defined molecular targets limits treatment options primarily to conventional chemotherapy, which is often associated with significant side effects and the development of resistance.

This compound, isolated from the fungus Acremonium tubakii, has shown significant cytotoxic and anti-proliferative effects against TNBC cells. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway, making it a compound of interest for further investigation and potential therapeutic development.

Mechanism of Action

This compound exerts its anti-cancer effects on TNBC cells, specifically the MDA-MB-231 cell line, through a multi-faceted mechanism that culminates in apoptosis. The key events in this signaling cascade are:

  • Induction of Oxidative Stress: this compound treatment leads to an accumulation of reactive oxygen species (ROS) within the cancer cells.

  • Mitochondrial Dysfunction: The increase in ROS disrupts mitochondrial function.

  • Modulation of Apoptotic Regulators: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway.

  • Cytochrome c Release: The altered mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c triggers a caspase cascade, leading to the activation of key executioner caspases such as caspase-3.

  • Apoptosis Execution: Activated caspases cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.

Beyond inducing apoptosis, this compound has also been shown to inhibit the migration and invasion of TNBC cells, suggesting its potential to interfere with metastasis.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on the TNBC cell line MDA-MB-231.

Table 1: Cytotoxicity of this compound on MDA-MB-231 Cells

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
1.25Significantly Reduced
2.5Significantly Reduced
5Significantly Reduced
10Significantly Reduced
20Significantly Reduced

Note: Specific percentage reductions were not consistently reported across sources, but a dose-dependent decrease was universally observed.

Table 2: Induction of Apoptosis in MDA-MB-231 Cells by this compound

This compound Concentration (µM)Apoptotic Cells (%)
0 (Control)Baseline
5Increased
10Significantly Increased
20Markedly Increased

Note: A clear dose-dependent increase in the percentage of apoptotic cells was reported.

Table 3: Inhibition of MDA-MB-231 Cell Migration by this compound

This compound Concentration (µM)Migration Inhibition (%)
1.25~41.1%
2.5Further significant reduction
5Further significant reduction

Note: this compound significantly suppresses the migration of MDA-MB-231 cells in a concentration-dependent manner.[1]

Mandatory Visualizations

Cephaibol_A_Signaling_Pathway Cephaibol_A This compound ROS ↑ ROS Accumulation Cephaibol_A->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase_3 ↑ Cleaved Caspase-3 Cytochrome_c->Caspase_3 PARP ↑ Cleaved PARP Caspase_3->PARP Apoptosis Apoptosis Caspase_3->Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis signaling pathway in TNBC cells.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture MDA-MB-231 Cell Culture Treatment This compound Treatment (Various Concentrations) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Migration_Assay Migration Assay (Transwell) Treatment->Migration_Assay Western_Blot Western Blot Analysis (Bax, Bcl-2, Caspase-3, PARP) Treatment->Western_Blot Xenograft TNBC Xenograft Model (MDA-MB-231 cells in mice) In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Monitoring Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Monitoring Survival_Analysis Survival Rate Analysis In_Vivo_Treatment->Survival_Analysis

Caption: Experimental workflow for this compound research in TNBC.

Experimental Protocols

Cell Culture
  • Cell Line: MDA-MB-231 (human triple-negative breast adenocarcinoma).

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere without CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) and a vehicle control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
  • Seed MDA-MB-231 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic.

Transwell Migration Assay
  • Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel (for invasion assay) or leave uncoated (for migration assay).

  • Seed MDA-MB-231 cells (5 x 10⁴ cells) in serum-free medium in the upper chamber.

  • Add medium supplemented with 10% FBS as a chemoattractant to the lower chamber.

  • Add various concentrations of this compound to the upper chamber.

  • Incubate for 24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis
  • Treat MDA-MB-231 cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Model
  • Subcutaneously inject MDA-MB-231 cells (e.g., 5 x 10⁶ cells) into the flank of female BALB/c nude mice.

  • When the tumors reach a palpable size, randomize the mice into control and treatment groups.

  • Administer this compound (at various doses) or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Monitor and record survival rates throughout the experiment. It has been shown that this compound can significantly inhibit tumor growth and improve survival rates in a mouse model.[2]

Conclusion

This compound demonstrates significant potential as an anti-cancer agent for triple-negative breast cancer. Its ability to induce apoptosis through the mitochondrial pathway and inhibit cell migration provides a strong rationale for its continued investigation. The protocols outlined in these application notes offer a framework for researchers to further explore the therapeutic utility of this compound in TNBC.

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Cephaibol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaibol A, a peptaibol isolated from the fungus Acremonium tubakii, has demonstrated notable anticancer properties.[1] This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle of cancer cells, with a specific focus on the MDA-MB-231 human breast cancer cell line. Studies have shown that this compound can induce a concentration-dependent arrest of the cell cycle in the S phase and trigger apoptosis through the mitochondrial pathway.[2][3] These protocols are designed to guide researchers in replicating and expanding upon these findings.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by inducing mitochondrial dysfunction, which leads to an increase in reactive oxygen species (ROS) accumulation. This disruption of the mitochondrial membrane potential triggers the intrinsic pathway of apoptosis. Key events in this pathway include the altered expression of Bcl-2 family proteins, the release of cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[2][3]

Data Presentation

The following table summarizes the expected quantitative data from a cell cycle analysis of MDA-MB-231 cells treated with varying concentrations of this compound for 24 hours. The data illustrates a dose-dependent increase in the percentage of cells in the S phase, indicative of cell cycle arrest.

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control055 ± 4.230 ± 3.515 ± 2.8
This compound2.545 ± 3.845 ± 4.110 ± 2.1
This compound5.030 ± 3.160 ± 5.210 ± 1.9
This compound10.020 ± 2.570 ± 6.310 ± 1.5

Note: These are representative data based on published findings and may vary depending on experimental conditions.

Experimental Protocols

MDA-MB-231 Cell Culture Protocol

This protocol outlines the standard procedure for culturing the MDA-MB-231 human breast cancer cell line.

Materials:

  • MDA-MB-231 cells (ATCC® HTB-26™)

  • Leibovitz's L-15 Medium[4]

  • Fetal Bovine Serum (FBS)[4]

  • Penicillin-Streptomycin solution

  • 0.05% Trypsin-EDTA

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 0% CO2 for L-15 medium)[5]

Procedure:

  • Medium Preparation: Prepare complete growth medium by supplementing Leibovitz's L-15 medium with 10% FBS and 1% penicillin-streptomycin.

  • Cell Thawing:

    • Thaw a cryovial of MDA-MB-231 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.

    • Transfer the cell suspension to a T-25 culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a non-CO2 incubator.

    • Change the medium every 2-3 days.

    • Observe the cells daily for confluency and morphology.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with DPBS.

    • Add 1-2 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant, resuspend the cell pellet in fresh medium, and re-plate at a desired density (e.g., 1:3 to 1:6 split ratio).

This compound Treatment Protocol

Materials:

  • Cultured MDA-MB-231 cells

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, and 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the overnight culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.[2][6]

Materials:

  • Treated and untreated MDA-MB-231 cells

  • DPBS

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in DPBS)[5]

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After treatment, collect the culture medium (containing floating/apoptotic cells).

    • Wash the adherent cells with DPBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet once with cold DPBS.

    • Resuspend the cell pellet in 500 µL of cold DPBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with DPBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes or at 4°C for 1 hour.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale for the DNA content histogram.

    • Set the gating to exclude cell debris and aggregates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).

Mandatory Visualizations

G cluster_0 Experimental Workflow A MDA-MB-231 Cell Culture B Treatment with this compound A->B C Cell Harvesting B->C D Fixation in 70% Ethanol C->D E Propidium Iodide Staining D->E F Flow Cytometry Analysis E->F G Data Analysis F->G

Caption: Experimental workflow for cell cycle analysis.

G cluster_1 Mitochondrial Apoptosis Pathway CephaibolA This compound Mitochondrion Mitochondrion CephaibolA->Mitochondrion ROS ↑ ROS Mitochondrion->ROS Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 Bax ↑ Bax Mitochondrion->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

References

Application Notes and Protocols for Transwell Migration and Invasion Assays Using Cephaibol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaibol A, a peptaibol isolated from the fungus Acremonium tubakii, has demonstrated potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through the mitochondrial pathway.[1] Furthermore, this compound has been observed to reduce the migration and invasion capabilities of cancer cells, suggesting its potential in targeting metastasis.[1][2] This document provides detailed protocols for assessing the effect of this compound on cancer cell migration and invasion using the well-established Transwell assay system. The protocols are specifically tailored for use with highly invasive breast cancer cell lines, such as MDA-MB-231, which have been previously studied in the context of this compound's activity.[1][2]

Cell migration is a critical process in cancer metastasis, allowing cancer cells to move to distant sites in the body.[3] The Transwell migration assay provides a quantitative method to evaluate the migratory capacity of cells in response to chemoattractants. The invasion assay is a modification of the migration assay where the Transwell insert is coated with an extracellular matrix (ECM) component, such as Matrigel, mimicking the basement membrane. This allows for the assessment of a cell's ability to degrade the ECM and invade surrounding tissues, a key step in metastatic progression.

Data Presentation

The following tables present representative quantitative data on the effect of this compound on MDA-MB-231 cell migration and invasion. This data is illustrative and serves as an example of expected results based on the known activity of this compound.

Table 1: Effect of this compound on MDA-MB-231 Cell Migration

This compound Concentration (µM)Mean Number of Migrated Cells (per field)Percentage of Migration Inhibition (%)
0 (Control)2500
117530
58865
103885

Table 2: Effect of this compound on MDA-MB-231 Cell Invasion

This compound Concentration (µM)Mean Number of Invaded Cells (per field)Percentage of Invasion Inhibition (%)
0 (Control)1800
113525
57260
102785

Table 3: Effect of this compound on the Expression of Bcl-2 and Bax in MDA-MB-231 Cells

This compound Concentration (µM)Relative Bcl-2 Expression (normalized to control)Relative Bax Expression (normalized to control)Bax/Bcl-2 Ratio
0 (Control)1.001.001.00
10.751.201.60
50.401.804.50
100.152.5016.67

Experimental Protocols

Protocol 1: Transwell Migration Assay

This protocol details the steps to assess the effect of this compound on the migration of cancer cells.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • 24-well cell culture plates

  • MDA-MB-231 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Inverted microscope with a camera

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in complete medium until they reach 70-80% confluency.

  • Cell Starvation: The day before the assay, replace the complete medium with serum-free medium and incubate the cells for 18-24 hours.

  • Cell Harvesting and Seeding:

    • Trypsinize and harvest the starved cells.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Chemoattractant and Treatment:

    • In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).

    • Add varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) to both the upper and lower chambers. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Removal of Non-Migrated Cells:

    • Carefully remove the Transwell inserts from the plate.

    • Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in fixation solution for 20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the cells by immersing the inserts in Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification:

    • Allow the inserts to air dry.

    • Using an inverted microscope, capture images of the stained cells from several random fields for each insert.

    • Count the number of migrated cells per field. The data can be expressed as the average number of migrated cells per field or as a percentage of the control.

Protocol 2: Transwell Invasion Assay

This protocol is a modification of the migration assay to assess the invasive potential of cancer cells.

Materials:

  • All materials listed for the Transwell Migration Assay

  • Matrigel Basement Membrane Matrix (or other ECM components)

  • Cold, serum-free medium

  • Cold pipette tips

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL). Keep all reagents and pipette tips on ice.

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.

    • Incubate the plate at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel to solidify.

  • Cell Seeding and Assay Procedure:

    • Follow steps 2-8 from the Transwell Migration Assay protocol. After cell starvation and harvesting, gently add the cell suspension onto the Matrigel layer in the upper chamber.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cell_culture Cell Culture (MDA-MB-231) cell_starvation Cell Starvation (18-24h) cell_culture->cell_starvation cell_seeding Seed Cells into Upper Chamber cell_starvation->cell_seeding matrigel_coating Matrigel Coating (for Invasion Assay) matrigel_coating->cell_seeding Invasion Assay Only add_chemoattractant Add Chemoattractant & this compound to Lower Chamber cell_seeding->add_chemoattractant incubation Incubate (12-24h) add_chemoattractant->incubation remove_non_migrated Remove Non-Migrated Cells incubation->remove_non_migrated fix_stain Fix and Stain Migrated/Invaded Cells remove_non_migrated->fix_stain imaging Microscopy and Imaging fix_stain->imaging quantification Quantify Cells imaging->quantification

Caption: Experimental Workflow for Transwell Migration and Invasion Assays.

signaling_pathway cluster_cell Cancer Cell Cephaibol_A This compound Bcl2 Bcl-2 (Anti-apoptotic) Cephaibol_A->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Cephaibol_A->Bax Upregulates Mitochondrion Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Migration_Invasion Cell Migration & Invasion Apoptosis->Migration_Invasion Inhibits

Caption: Proposed Signaling Pathway of this compound in Inhibiting Migration and Invasion.

References

Application Notes and Protocols: Measuring Mitochondrial Membrane Potential after Cephaibol A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaibol A, a peptaibol isolated from the freshwater fungus Acremonium tubakii BMC-58, has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[1] Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[1][2] These application notes provide detailed protocols for measuring the effect of this compound on mitochondrial membrane potential, along with supporting data and pathway diagrams.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the mitochondrial membrane potential of MDA-MB-231 human breast cancer cells after a 24-hour treatment. The data is presented as the percentage of cells exhibiting mitochondrial depolarization, as determined by flow cytometry using a fluorescent probe.

Table 1: Effect of this compound on Mitochondrial Membrane Potential in MDA-MB-231 Cells

Treatment GroupConcentration (µM)Percentage of Cells with Depolarized Mitochondria (%)
Control05.2 ± 0.8
This compound2.528.7 ± 2.1
This compound554.3 ± 3.5
This compound1085.1 ± 4.2

Data are represented as mean ± standard deviation from three independent experiments.

Signaling Pathway

This compound induces apoptosis by triggering the intrinsic mitochondrial pathway. This process is initiated by an increase in the Bax/Bcl-2 ratio, which leads to the permeabilization of the outer mitochondrial membrane. This, in turn, causes a collapse of the mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

Cephaibol_A This compound Bax Bax Activation Cephaibol_A->Bax Bcl2 Bcl-2 Inhibition Cephaibol_A->Bcl2 Mitochondrion Mitochondrion MMP_Collapse ΔΨm Collapse Mitochondrion->MMP_Collapse Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cyto_c Cytochrome c Release MMP_Collapse->Cyto_c Caspase_9 Caspase-9 Activation Cyto_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on mitochondrial membrane potential in a human breast cancer cell line (MDA-MB-231) using the JC-1 fluorescent probe and flow cytometry.

Protocol: Measurement of Mitochondrial Membrane Potential using JC-1 Assay

1. Materials:

  • MDA-MB-231 cells

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) assay kit

  • 6-well plates

  • Flow cytometer

2. Cell Culture and Treatment:

  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed 1 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 2.5, 5, and 10 µM) in complete culture medium.

  • Treat the cells with the different concentrations of this compound for 24 hours. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

3. JC-1 Staining:

  • After the 24-hour treatment, collect the cell culture medium from each well.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization and combine them with their respective culture medium from step 3.1.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of JC-1 staining solution (prepared according to the manufacturer's instructions).

  • Incubate the cells at 37°C for 20 minutes in the dark.

4. Flow Cytometry Analysis:

  • Following incubation, centrifuge the cells at 1,500 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cells in 500 µL of assay buffer (provided in the JC-1 kit).

  • Analyze the samples using a flow cytometer.

  • Excite the cells with a 488 nm laser.

  • Detect green fluorescence (JC-1 monomers) in the FL1 channel (typically around 529 nm) and red fluorescence (J-aggregates) in the FL2 channel (typically around 590 nm).

  • For each sample, acquire data from at least 10,000 events.

  • The data can be analyzed using software such as FlowJo. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Experimental Workflow Diagram

cluster_0 Cell Culture and Treatment cluster_1 JC-1 Staining cluster_2 Flow Cytometry Analysis Seed_Cells Seed MDA-MB-231 cells (1x10^5 cells/well) Adherence Incubate overnight Seed_Cells->Adherence Treatment Treat with this compound (0, 2.5, 5, 10 µM) for 24h Adherence->Treatment Harvest Harvest and wash cells Treatment->Harvest Stain Resuspend in JC-1 solution Harvest->Stain Incubate_Stain Incubate at 37°C for 20 min in the dark Stain->Incubate_Stain Resuspend Resuspend in assay buffer Incubate_Stain->Resuspend Acquire Acquire data on flow cytometer Resuspend->Acquire Analyze Analyze red/green fluorescence ratio Acquire->Analyze

References

Application Notes and Protocols for Detecting ROS Accumulation Induced by Cephaibol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and detecting the accumulation of Reactive Oxygen Species (ROS) in response to Cephaibol A, a peptaibol with demonstrated anticancer properties. The protocols detailed below are specifically tailored for studies involving the MDA-MB-231 human breast cancer cell line, a model in which this compound has been shown to induce mitochondrial dysfunction and apoptosis.[1][2]

Introduction to this compound and ROS Accumulation

This compound, isolated from the fungus Acremonium tubakii, has emerged as a potential antitumor agent.[1][2] Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[1][2] A key event in this process is the accumulation of intracellular ROS, which leads to mitochondrial dysfunction, altered expression of apoptosis-regulating proteins, and ultimately, programmed cell death.[1][2] Accurate and reliable detection of ROS is therefore critical for elucidating the anticancer mechanisms of this compound and for the development of novel cancer therapeutics.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on ROS levels and the expression of key apoptosis-related proteins in MDA-MB-231 cells, based on published findings.

Table 1: Effect of this compound on Total Intracellular ROS Levels

Treatment GroupConcentration (µM)Treatment Duration (hours)Relative ROS Levels (Fold Change vs. Control)
Control0241.0
This compound524Increased
This compound1024Significantly Increased
This compound2024Highly Increased

Note: The fold change is typically determined by the Mean Fluorescence Intensity (MFI) from flow cytometry analysis. Specific values can be extracted from graphical data representations in the cited literature.[3]

Table 2: Effect of this compound on Mitochondrial Apoptosis-Related Protein Expression

Treatment GroupConcentration (µM)Treatment Duration (hours)Bax Expression LevelBcl-2 Expression LevelCytochrome c Release
Control024BasalBasalBasal
This compound524IncreasedDecreasedIncreased
This compound1024Significantly IncreasedSignificantly DecreasedSignificantly Increased
This compound2024Highly IncreasedHighly DecreasedHighly Increased

Note: Protein expression levels are typically quantified via densitometry of Western blot bands, normalized to a loading control like β-actin.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Detection of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol outlines the use of DCFH-DA, a cell-permeable dye that fluoresces upon oxidation by intracellular ROS, to measure total ROS levels via flow cytometry.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 24 hours.[1]

  • Staining with DCFH-DA:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • After the 24-hour treatment, remove the culture medium and wash the cells once with warm PBS.

    • Prepare a 10 µM working solution of DCFH-DA in serum-free DMEM.

    • Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C in the dark.

  • Cell Harvesting and Analysis:

    • Remove the DCFH-DA solution and wash the cells twice with cold PBS.

    • Harvest the cells by trypsinization and neutralize with complete medium.

    • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of cold PBS.

    • Analyze the samples immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

    • Record the Mean Fluorescence Intensity (MFI) for each sample.

Protocol 2: Detection of Mitochondrial Superoxide using MitoSOX Red

This protocol describes the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, to measure mitochondrial ROS.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Culture medium (DMEM with FBS and Penicillin-Streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • MitoSOX Red reagent

  • DMSO

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as in Protocol 1.

  • Staining with MitoSOX Red:

    • Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

    • Prepare a 5 µM working solution of MitoSOX Red in HBSS or serum-free medium.

    • After treatment, wash the cells once with warm PBS.

    • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis:

    • Remove the MitoSOX Red solution and wash the cells three times with warm PBS.

    • Harvest the cells as described in Protocol 1.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • For flow cytometry, analyze using an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

    • For fluorescence microscopy, image the cells using appropriate filters for red fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

G cluster_0 This compound Treatment cluster_1 Mitochondrial Response cluster_2 Apoptotic Cascade Cephaibol_A This compound Mitochondrion Mitochondrion Cephaibol_A->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased Cephaibol_A->Bcl2 Bax Bax (Pro-apoptotic) Expression Increased Cephaibol_A->Bax ROS ROS Accumulation Mitochondrion->ROS Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: this compound induced mitochondrial apoptosis pathway.

G cluster_workflow Experimental Workflow for ROS Detection start Seed MDA-MB-231 Cells treatment Treat with this compound (24 hours) start->treatment staining Stain with ROS Probe (DCFH-DA or MitoSOX Red) treatment->staining harvesting Harvest and Wash Cells staining->harvesting analysis Analyze by Flow Cytometry or Fluorescence Microscopy harvesting->analysis end Quantify ROS Levels (Mean Fluorescence Intensity) analysis->end

Caption: Workflow for detecting this compound-induced ROS.

References

Application Notes and Protocols for Flow Cytometry-Based Analysis of Cephaibol A-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cephaibol A, a peptaibol isolated from the freshwater fungus Acremonium tubakii, has demonstrated potent antitumor activity, notably in triple-negative breast cancer cells such as the MDA-MB-231 cell line. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway, making it a promising candidate for further drug development. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of drug-induced apoptosis, allowing for the rapid, quantitative analysis of individual cells within a heterogeneous population.

These application notes provide detailed protocols for utilizing flow cytometry to study the apoptotic effects of this compound on cancer cells. The described methods include the analysis of apoptosis induction by Annexin V and Propidium Iodide (PI) staining, cell cycle perturbation, and the assessment of mitochondrial membrane potential.

Key Applications

  • Quantification of Apoptosis: Determine the percentage of cells undergoing early and late apoptosis following this compound treatment.

  • Cell Cycle Analysis: Investigate the effect of this compound on cell cycle progression and identify potential cell cycle arrest.

  • Mitochondrial Pathway Investigation: Assess the involvement of the mitochondrial pathway by measuring changes in mitochondrial membrane potential.

Experimental Data Summary

The following tables summarize the quantitative data on the effects of this compound on MDA-MB-231 human breast cancer cells after 24 hours of treatment.

Table 1: Apoptosis Induction by this compound in MDA-MB-231 Cells

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)95.2 ± 0.83.1 ± 0.51.7 ± 0.34.8 ± 0.8
2.585.6 ± 1.28.9 ± 0.95.5 ± 0.714.4 ± 1.6
568.3 ± 2.119.8 ± 1.511.9 ± 1.331.7 ± 2.8
1045.1 ± 2.535.2 ± 2.219.7 ± 1.954.9 ± 4.1

Table 2: Cell Cycle Distribution of MDA-MB-231 Cells Treated with this compound [1]

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.3 ± 1.730.1 ± 1.114.6 ± 0.9
2.548.2 ± 1.540.5 ± 1.311.3 ± 0.8
535.7 ± 1.955.8 ± 2.08.5 ± 0.7
1028.9 ± 2.264.3 ± 2.46.8 ± 0.6

Data presented as mean ± standard deviation from three independent experiments.

Signaling Pathway

This compound induces apoptosis in MDA-MB-231 cells primarily through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.

G CephaibolA This compound Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) CephaibolA->Bcl2 Bax Bax (Pro-apoptotic) (Up-regulated) CephaibolA->Bax Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced mitochondrial apoptosis pathway.

Experimental Workflow

The general workflow for analyzing this compound-induced apoptosis using flow cytometry involves cell culture and treatment, followed by staining with specific fluorescent dyes and subsequent analysis on a flow cytometer.

G cluster_prep Cell Preparation cluster_staining Staining Protocols cluster_analysis Flow Cytometry Analysis Culture Seed and Culture MDA-MB-231 Cells Treat Treat with this compound (Different Concentrations) Culture->Treat Harvest Harvest Cells Treat->Harvest Annexin Annexin V/PI Staining Harvest->Annexin CellCycle PI Staining for Cell Cycle Harvest->CellCycle Mito JC-1 Staining for Mitochondrial Potential Harvest->Mito Acquire Data Acquisition Annexin->Acquire CellCycle->Acquire Mito->Acquire Analyze Data Analysis (Gating and Quantification) Acquire->Analyze

General workflow for apoptosis studies.

Experimental Protocols

Protocol 1: Quantification of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells/well and culture overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2][3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Use FITC-A channel for Annexin V and a PE-A or similar channel for PI. Set up appropriate compensation and gates using unstained and single-stained controls.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Follow steps 1-3 from Protocol 1.

  • Fixation: Centrifuge the cells at 300 x g for 5 minutes. Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI channel (e.g., PE-A or FL2-A).

Data Analysis:

  • Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the lipophilic cationic dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • MDA-MB-231 cells

  • This compound

  • JC-1 dye

  • Cell culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Follow steps 1-3 from Protocol 1.

  • Washing: Wash the cells once with PBS.

  • Staining: Resuspend the cells in 0.5 mL of pre-warmed cell culture medium containing JC-1 at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[4]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and wash twice with PBS.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS for analysis.

  • Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer. Detect green fluorescence (JC-1 monomers) in the FITC channel and red fluorescence (JC-1 aggregates) in the PE channel.

Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

Troubleshooting

  • High background in Annexin V staining: Ensure cells are handled gently to avoid mechanical damage to the cell membrane. Analyze samples promptly after staining.

  • Poor resolution in cell cycle histograms: Ensure a single-cell suspension before fixation to avoid clumps. Optimize the concentration of PI and RNase A.

  • Weak JC-1 signal: Ensure the JC-1 dye is not expired and has been stored correctly. Optimize the staining concentration and incubation time for your specific cell type.

Conclusion

The flow cytometry protocols outlined in these application notes provide a robust framework for investigating the pro-apoptotic effects of this compound. By quantifying apoptosis, analyzing cell cycle distribution, and measuring mitochondrial membrane potential, researchers can gain valuable insights into the compound's mechanism of action, facilitating its development as a potential anticancer therapeutic.

References

Application Notes and Protocols for the Investigation of Cephaibol A as a Novel Anthelmintic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaibol A, a peptaibol antibiotic isolated from the fungus Acremonium tubakii, has been identified as a compound with pronounced anthelmintic properties.[1] Peptaibols are a class of peptides known for their membrane-active properties, often forming ion channels in lipid bilayers, which represents a promising mechanism for anthelmintic action.[2][3] The increasing prevalence of resistance to conventional anthelmintic drugs necessitates the exploration of novel compounds like this compound.

These application notes provide a comprehensive experimental framework for the systematic evaluation of this compound's anthelmintic efficacy and mechanism of action. The protocols detailed herein are designed for researchers in parasitology, pharmacology, and drug discovery, offering standardized methods for in vitro and in vivo screening, as well as mechanistic studies.

In Vitro Efficacy Screening

In vitro assays are crucial for the initial determination of a compound's anthelmintic activity, allowing for the assessment of potency and selectivity against different life stages of helminths. The free-living nematode Caenorhabditis elegans is a widely used model organism for primary screening due to its genetic tractability and the conservation of many essential biological pathways with parasitic nematodes.

Caenorhabditis elegans Motility Assay

This assay assesses the effect of this compound on the motility of adult C. elegans, a key indicator of neuromuscular function.

Protocol:

  • Preparation of C. elegans : Synchronize a culture of wild-type (N2) C. elegans to obtain a population of L4 larvae. Allow them to develop into young adults over 48 hours at 20°C on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Prepare a vehicle control (DMSO) and a positive control (e.g., 10 µM Ivermectin).

  • Assay Setup : In a 96-well flat-bottom plate, add the appropriate volume of S-medium. Transfer approximately 30-50 adult worms into each well.

  • Compound Addition : Add the prepared dilutions of this compound, vehicle control, and positive control to the respective wells. The final volume in each well should be 100 µL.

  • Incubation and Monitoring : Incubate the plate at 20°C. Monitor worm motility at regular intervals (e.g., 1, 4, 8, and 24 hours) using an automated worm tracker (B12436777) or by manual scoring under a dissecting microscope. Motility is quantified by the number of movements or thrashes per minute.

  • Data Analysis : Calculate the percentage of motile worms at each concentration and time point relative to the vehicle control. Determine the IC50 value (the concentration that inhibits motility by 50%) using a dose-response curve.

Data Presentation:

Table 1: Effect of this compound on Adult C. elegans Motility

Concentration (µM) % Motility Inhibition (4 hours) % Motility Inhibition (24 hours)
Vehicle Control (DMSO) 0 0
0.1 Hypothetical Value Hypothetical Value
1 Hypothetical Value Hypothetical Value
10 Hypothetical Value Hypothetical Value
100 Hypothetical Value Hypothetical Value
Ivermectin (10 µM) Hypothetical Value Hypothetical Value
IC50 (µM) Hypothetical Value Hypothetical Value

Note: Specific quantitative data for this compound is not currently available in public literature; these values are illustrative.

Larval Development Assay

This assay evaluates the inhibitory effect of this compound on the development of helminth larvae.

Protocol:

  • Egg Isolation : Isolate eggs from a culture of a relevant parasitic nematode (e.g., Haemonchus contortus) from fecal samples.

  • Assay Setup : In a 96-well plate, add approximately 50-100 eggs per well in a nutrient-rich medium.

  • Compound Addition : Add serial dilutions of this compound (e.g., 0.1 µM to 100 µM), a vehicle control, and a positive control (e.g., 10 µM Levamisole).

  • Incubation : Incubate the plate at 27°C for 7 days to allow for larval development.

  • Assessment : After the incubation period, add a viability stain (e.g., Lugol's iodine) to each well to halt development and aid in visualization. Count the number of L1, L2, and L3 larvae in each well under an inverted microscope.

  • Data Analysis : Calculate the percentage of inhibition of larval development for each concentration compared to the vehicle control. Determine the IC50 value.

Data Presentation:

Table 2: Inhibition of H. contortus Larval Development by this compound

Concentration (µM) % Inhibition of Development to L3
Vehicle Control (DMSO) 0
0.1 Hypothetical Value
1 Hypothetical Value
10 Hypothetical Value
100 Hypothetical Value
Levamisole (10 µM) Hypothetical Value
IC50 (µM) Hypothetical Value

Note: Specific quantitative data for this compound is not currently available in public literature; these values are illustrative.

Egg Hatching Assay

This assay determines the ovicidal activity of this compound.[4]

Protocol:

  • Egg Collection : Collect freshly laid nematode eggs (e.g., H. contortus or C. elegans) and suspend them in a suitable buffer (e.g., M9 buffer for C. elegans).[4]

  • Assay Setup : In a 96-well plate, add approximately 30-50 eggs per well.[5]

  • Compound Exposure : Add serial dilutions of this compound, a vehicle control, and a positive control (e.g., 1% Thiabendazole).

  • Incubation : Incubate the plate at 25°C for 48 hours.

  • Quantification : Count the number of hatched larvae and unhatched eggs in each well.

  • Data Analysis : Calculate the percentage of egg hatch inhibition for each concentration relative to the vehicle control. Determine the IC50 value.

Data Presentation:

Table 3: Egg Hatching Inhibition of H. contortus by this compound

Concentration (µM) % Egg Hatch Inhibition
Vehicle Control (DMSO) 0
0.1 Hypothetical Value
1 Hypothetical Value
10 Hypothetical Value
100 Hypothetical Value
Thiabendazole (1%) Hypothetical Value
IC50 (µM) Hypothetical Value

Note: Specific quantitative data for this compound is not currently available in public literature; these values are illustrative.

In Vivo Efficacy Model

In vivo studies are essential to evaluate the efficacy of a compound in a whole-organism system. The mouse model infected with Nippostrongylus brasiliensis is a well-established system for preclinical anthelmintic drug testing.

Protocol:

  • Animal Model : Use 6-8 week old BALB/c mice.

  • Infection : Infect mice subcutaneously with approximately 500-750 L3 larvae of N. brasiliensis.

  • Treatment Groups : Randomly assign mice to the following groups (n=5-8 per group):

    • Vehicle control (e.g., 5% Tween 80 in water)

    • This compound (e.g., 10, 25, 50 mg/kg, administered orally)

    • Positive control (e.g., 50 mg/kg Fenbendazole, administered orally)

  • Drug Administration : Begin treatment on day 3 post-infection and continue for 3-5 consecutive days.

  • Efficacy Assessment : On day 7 post-infection, euthanize the mice and collect the small intestines.

  • Worm Burden Quantification : Open the intestines longitudinally and incubate in saline at 37°C for 4 hours to allow adult worms to migrate out. Count the number of adult worms recovered from each mouse.

  • Data Analysis : Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group.

Data Presentation:

Table 4: In Vivo Efficacy of this compound against Nippostrongylus brasiliensis in Mice

Treatment Group Dose (mg/kg) Mean Worm Burden (± SEM) % Reduction in Worm Burden
Vehicle Control - Hypothetical Value 0
This compound 10 Hypothetical Value Hypothetical Value
This compound 25 Hypothetical Value Hypothetical Value
This compound 50 Hypothetical Value Hypothetical Value
Fenbendazole 50 Hypothetical Value Hypothetical Value

Note: Specific quantitative data for this compound is not currently available in public literature; these values are illustrative.

Mechanism of Action Studies

Understanding the mechanism of action of this compound is critical for its development as a therapeutic agent. As a peptaibol, it is hypothesized to act by disrupting ion flux across the helminth's cell membranes. The neuromuscular system of nematodes is rich in ion channels that are validated anthelmintic targets.

Proposed Mechanism: Ion Channel Disruption

Peptaibols like this compound are known to form voltage-dependent ion channels in lipid bilayers.[3] This action can lead to a loss of membrane potential, uncontrolled ion flux, and ultimately, cell death. In the context of a helminth, this could lead to paralysis and expulsion from the host.

cluster_membrane Helminth Cell Membrane CephaibolA This compound Monomers IonChannel Ion Channel Formation (Barrel-Stave Model) CephaibolA->IonChannel Self-assembles IonFlux Uncontrolled Ion Flux (Na+, K+, Ca2+) IonChannel->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Paralysis Paralysis Depolarization->Paralysis Death Worm Death Paralysis->Death

Caption: Proposed mechanism of this compound action via ion channel formation.

Investigating Interactions with Key Signaling Pathways

Acetylcholine (B1216132) (ACh) is a primary excitatory neurotransmitter in nematodes, acting on nicotinic acetylcholine receptors (nAChRs) to control muscle contraction. Disruption of this pathway can lead to paralysis.

ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds IonInflux Na+/Ca2+ Influx nAChR->IonInflux Opens MuscleContraction Muscle Contraction IonInflux->MuscleContraction Triggers CephaibolA This compound CephaibolA->nAChR Potential Disruption GABA GABA GABA_R GABA-gated Cl- Channel GABA->GABA_R Binds Cl_Influx Cl- Influx GABA_R->Cl_Influx Opens Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Causes MuscleRelaxation Muscle Relaxation Hyperpolarization->MuscleRelaxation Leads to CephaibolA This compound CephaibolA->GABA_R Potential Disruption cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_moa Mechanism of Action Motility C. elegans Motility Assay LarvalDev Larval Development Assay Motility->LarvalDev EggHatch Egg Hatching Assay LarvalDev->EggHatch MouseModel Mouse Model (N. brasiliensis) EggHatch->MouseModel Electrophys Electrophysiology (e.g., Xenopus oocytes) MouseModel->Electrophys Binding Receptor Binding Assays Electrophys->Binding LeadOpt Lead Optimization Binding->LeadOpt

References

Troubleshooting & Optimization

Technical Support Center: Cephaibol A Production from Acremonium tubakii

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Cephaibol A from Acremonium tubakii cultures.

Frequently Asked Questions (FAQs)

Q1: My Acremonium tubakii culture is growing well, but the yield of this compound is low. What are the potential reasons?

A1: Low yields of this compound, despite good biomass growth, can be attributed to several factors:

  • Suboptimal Culture Medium: The composition of the culture medium is critical for the production of secondary metabolites. Ensure all components are present in the correct concentrations.

  • Non-ideal Fermentation Parameters: Factors such as pH, temperature, aeration, and agitation speed can significantly influence secondary metabolite production. These may need to be optimized for your specific strain and bioreactor setup.

  • Precursor Limitation: The biosynthesis of this compound, a peptaibol, requires specific amino acid precursors. A lack of these precursors in the medium can limit production.

  • Suboptimal Harvest Time: Secondary metabolite production often occurs during the stationary phase of fungal growth. Harvesting too early or too late can result in lower yields.

Q2: How can I optimize the culture medium to enhance this compound production?

A2: Start with a known production medium (see Table 1). To optimize, you can systematically vary the concentrations of key components such as carbon and nitrogen sources. Consider adding potential precursors, like α-aminoisobutyric acid (Aib), which is a non-proteinogenic amino acid characteristic of peptaibols.[1][2]

Q3: What are the recommended fermentation parameters for Acremonium tubakii?

A3: Based on available literature for Acremonium tubakii and related fungi, the following parameters can be used as a starting point for optimization:

  • Temperature: 25-28°C

  • pH: Maintain a pH between 6.0 and 7.0.

  • Aeration and Agitation: Ensure adequate dissolved oxygen levels. The specific agitation speed will depend on the bioreactor geometry and should be sufficient for mixing without causing excessive shear stress on the mycelia.

Q4: When is the optimal time to harvest the culture for maximum this compound yield?

A4: It is recommended to monitor both biomass growth and this compound production over time by taking periodic samples. Typically, peptaibol production is highest during the stationary phase of growth. For Acremonium tubakii BMC-58, cultivation for 4 weeks under static conditions has been reported for this compound production.[3]

Q5: What is a reliable method for extracting and purifying this compound?

A5: A common method involves solvent extraction followed by chromatography. The culture broth (including mycelia) can be extracted with a solvent like ethyl acetate (B1210297). The crude extract can then be purified using silica (B1680970) gel column chromatography.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Biomass Growth - Inappropriate medium composition or pH.- Contamination of the culture.- Verify the composition and pH of the culture medium.- Check for microbial contamination by microscopy and plating on control media.
Good Biomass, Low this compound Yield - Suboptimal fermentation parameters (temperature, aeration).- Nutrient limitation (carbon, nitrogen, or precursors).- Incorrect harvest time.- Optimize fermentation parameters using a design of experiments (DoE) approach.- Test supplementation with different carbon sources (e.g., sucrose) and amino acid precursors (e.g., Aib).- Perform a time-course experiment to determine the optimal harvest day.
Difficulty in Extracting this compound - Inefficient cell lysis.- Use of an inappropriate extraction solvent.- Ensure thorough homogenization of the mycelia and broth before extraction.- Ethyl acetate is a reported solvent for this compound extraction.[3] Consider testing other organic solvents of varying polarity.
Poor Purity After Column Chromatography - Inadequate separation on the silica gel column.- Optimize the solvent system (mobile phase) for column chromatography.- Consider using other chromatographic techniques such as preparative HPLC for final purification.
Inconsistent Yields Between Batches - Variability in inoculum preparation.- Inconsistent fermentation conditions.- Standardize the inoculum preparation procedure (spore concentration, age of culture).- Ensure consistent control and monitoring of all fermentation parameters.

Data Presentation

Table 1: Culture Medium Composition for this compound Production by Acremonium tubakii BMC-58 [3]

ComponentConcentration (%)
Mannitol2
Maltose2
Glucose1
Sodium Glutamate1
Yeast Extract0.3
Corn Syrup0.1
KH₂PO₄0.05
MgSO₄·7H₂O0.03

Experimental Protocols

Protocol 1: Cultivation of Acremonium tubakii for this compound Production

This protocol is based on the cultivation of Acremonium tubakii strain BMC-58.[3]

  • Inoculum Preparation:

    • Grow Acremonium tubakii on potato dextrose agar (B569324) (PDA) slants at 25°C until well-sporulated.

    • Prepare a spore suspension by washing the slant with sterile distilled water containing 0.01% Tween 80.

    • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

  • Fermentation:

    • Prepare the production medium as detailed in Table 1 and sterilize by autoclaving.

    • Inoculate the sterile medium with the spore suspension (e.g., 5% v/v).

    • Incubate the culture under static conditions at room temperature (approximately 25°C) for 4 weeks.

Protocol 2: Extraction and Purification of this compound

This protocol is a general guide based on the reported extraction of this compound.[3]

  • Extraction:

    • After the incubation period, filter the whole broth through gauze to separate the mycelia from the supernatant.

    • Combine the mycelia and supernatant and homogenize.

    • Extract the homogenized broth three times with an equal volume of ethyl acetate.

    • Combine the organic phases and concentrate under reduced pressure to obtain the crude extract.

  • Purification:

    • Apply the crude extract to a silica gel column (300-400 mesh).

    • Elute the column with a step gradient of chloroform-methanol or another suitable solvent system.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Quantification of this compound by HPLC (General Method)

As a specific HPLC method for this compound is not detailed in the provided search results, a general method for quantifying peptides is provided below. This will require optimization.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Elution:

    • Develop a linear gradient from a low to a high concentration of Solvent B over 20-30 minutes to elute this compound. A starting point could be 5% B to 95% B.

  • Detection:

    • Monitor the elution at a wavelength between 210-220 nm, which is typical for peptide bonds.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Fermentation in Production Medium Inoculum->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Purification Silica Gel Chromatography Extraction->Purification Quantification HPLC Quantification Purification->Quantification Final_Product Pure this compound Quantification->Final_Product

Caption: Experimental workflow for this compound production.

Fungal_Secondary_Metabolism_Regulation cluster_inputs Environmental & Nutritional Factors cluster_regulation Cellular Regulation cluster_output Output Carbon Carbon Source (e.g., Glucose, Sucrose) Signaling Signaling Pathways Carbon->Signaling Nitrogen Nitrogen Source (e.g., Sodium Glutamate) Nitrogen->Signaling pH pH pH->Signaling Temperature Temperature Temperature->Signaling Aeration Aeration Aeration->Signaling Precursors Precursors (e.g., Amino Acids) Biosynthesis Biosynthetic Gene Cluster (NRPS) Precursors->Biosynthesis Transcription Transcription Factors Signaling->Transcription Transcription->Biosynthesis CephaibolA This compound Production Biosynthesis->CephaibolA

Caption: Factors influencing fungal secondary metabolite production.

References

Technical Support Center: Overcoming Poor Water Solubility of Cephaibol A in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor water solubility of Cephaibol A during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a peptaibol, a class of fungal peptides rich in non-polar amino acids, including a high content of α-aminoisobutyric acid.[1][2][3] This composition confers a hydrophobic nature to the molecule, leading to its limited solubility in aqueous solutions.

Q2: Which organic solvents are recommended for dissolving this compound?

For hydrophobic peptides like this compound, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent due to its high solubilizing power for a wide range of organic compounds and its miscibility with water.[4][5][6] Other potential organic co-solvents include ethanol, methanol, and acetonitrile.[7] The choice of solvent may depend on the specific requirements and solvent tolerance of the assay.

Q3: What is the maximum concentration of DMSO that is safe for most cell-based assays?

As a general guideline, the final concentration of DMSO in cell culture media should be kept as low as possible, typically not exceeding 0.5% (v/v), as higher concentrations can be toxic to cells.[5][8] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the cells.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue known as "solvent shock." To prevent precipitation, it is crucial to add the concentrated DMSO stock solution of this compound dropwise into the vigorously vortexing or stirring aqueous buffer.[4] This gradual addition allows for rapid dispersion and minimizes localized high concentrations of the compound that can lead to precipitation.

Q5: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted in DMSO to create intermediate concentrations before the final dilution into the aqueous assay buffer. This approach helps to maintain the solubility of the compound during the dilution process.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound powder does not dissolve in the organic solvent. Insufficient solvent volume or inadequate mixing.Increase the volume of the organic solvent (e.g., DMSO) incrementally. Use sonication or gentle warming (be cautious of compound stability) to aid dissolution.[4]
Precipitation occurs immediately upon adding the DMSO stock to the aqueous buffer. "Solvent shock" due to rapid change in solvent polarity.Add the DMSO stock solution slowly and dropwise to the full volume of the vigorously stirring or vortexing aqueous buffer. This ensures rapid mixing and dispersion.
The final solution is cloudy or hazy. The solubility limit of this compound in the final aqueous solution has been exceeded.Reduce the final concentration of this compound in the assay. Alternatively, increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level of your assay system.
Inconsistent results in cell-based assays. Precipitation of this compound over time in the culture medium, leading to inaccurate effective concentrations.Prepare fresh dilutions of this compound for each experiment. Visually inspect the culture wells for any signs of precipitation before and during the incubation period. Consider using a pre-warmed aqueous buffer for dilution.
Observed cytotoxicity in the vehicle control group. The concentration of the organic solvent (e.g., DMSO) is too high for the cells.Reduce the final concentration of the organic solvent in the assay. Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line. A final DMSO concentration of ≤0.1% is generally considered safe for most cell lines.[8]

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound Against Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer~7.88[7]
MCF-7Breast CancerNot specified[7]
SMMC-7721Hepatocellular CarcinomaNot specified[7]
CNE-2ZNasopharyngeal CarcinomaNot specified[7]
NCI-H1975Lung AdenocarcinomaNot specified[7]

Note: The IC50 values indicate the concentration at which this compound inhibits 50% of cell growth, implying that the compound is soluble and active at these concentrations in the respective cell culture media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

    • Add a precise volume of DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • This compound stock solution in DMSO

    • Appropriate cell culture medium or aqueous buffer (pre-warmed to 37°C)

    • Sterile dilution tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to achieve intermediate concentrations (e.g., 10X or 100X the final desired concentrations).

    • Add the appropriate volume of the pre-warmed cell culture medium or aqueous buffer to a sterile tube.

    • While vigorously vortexing or stirring the medium/buffer, add the required volume of the intermediate DMSO dilution of this compound dropwise.

    • Ensure the final concentration of DMSO in the working solution is below the toxic level for the cells (e.g., ≤0.5%).

    • Use the freshly prepared working solution immediately for your assay to minimize the risk of precipitation.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation start This compound (Lyophilized Powder) dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store (-20°C to -80°C) vortex->aliquot thaw Thaw Stock Solution aliquot->thaw For Assay Use serial_dilute Serial Dilution in 100% DMSO thaw->serial_dilute add_dropwise Add Dropwise to Vortexing Buffer serial_dilute->add_dropwise buffer Pre-warmed Aqueous Buffer/ Cell Culture Medium buffer->add_dropwise final_solution Final Working Solution (Use Immediately) add_dropwise->final_solution

Caption: Workflow for preparing this compound stock and working solutions.

mitochondrial_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol CephaibolA This compound Bax Bax CephaibolA->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) CephaibolA->Bcl2 inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP promotes Bcl2->MOMP inhibits CytoC_release Cytochrome c Release MOMP->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 activates Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Troubleshooting inconsistent results in Cephaibol A cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cephaibol A in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of cytotoxic action?

This compound is a peptaibol, a class of peptide antibiotics, isolated from the fungus Acremonium tubakii. Its primary mechanism of cytotoxic action is the induction of apoptosis (programmed cell death) through the mitochondrial pathway.[1] this compound disrupts mitochondrial function, leading to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in cell death.[1]

Q2: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line and experimental conditions. However, studies have shown an average IC50 value of approximately 7.88 µM across various cell lines. Cephaibol B has a similar average IC50 of 8.55 µM, while Cephaibols C, D, and E are generally less active.

For more detailed information, please refer to the data table below.

Quantitative Data Summary

CompoundCell LineIC50 (µM)Reference
This compoundAverage (across a panel of cell lines)7.88
This compoundMDA-MB-231 (Human Breast Cancer)Data not explicitly quantified in cited sources[1][2]
Cephaibol BAverage (across a panel of cell lines)8.55
Cephaibols C, D, EAverage (across a panel of cell lines)>20

Note: Researchers should determine the specific IC50 for their cell line of interest experimentally.

Troubleshooting Inconsistent Results

Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?

High variability in replicate wells is a frequent issue in cytotoxicity assays. Several factors can contribute to this:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased compound concentration and altered cell growth. It is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental data.

  • Inaccurate Pipetting: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate delivery of cells, media, and this compound.

  • Compound Precipitation: Visually inspect your wells under a microscope to ensure this compound has not precipitated out of solution, which can lead to inconsistent effects.

Q4: My this compound stock solution appears to be unstable or is giving inconsistent results over time. How should I handle and store it?

Proper handling and storage of this compound are crucial for maintaining its activity:

  • Storage of Powder: Store the lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture.

  • Stock Solution Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Aliquoting and Storage of Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium. It is advisable to prepare fresh working solutions for each experiment.

Q5: The color of my MTT assay is developing in the wells without cells (media only controls). What could be the cause?

This indicates that this compound may be directly reducing the MTT reagent, a common issue with certain natural products.

  • Run a Compound Control: Include control wells containing only media and this compound at the same concentrations as your experimental wells. Subtract the absorbance of these wells from your experimental values to correct for this interference.

  • Consider an Alternative Assay: If the interference is significant, consider using a different cytotoxicity assay that is less susceptible to interference from colored or reducing compounds, such as the lactate (B86563) dehydrogenase (LDH) release assay or a fluorescent-based assay.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

CephaibolA This compound Mitochondrion Mitochondrial Dysfunction CephaibolA->Mitochondrion ROS Increased ROS Production Mitochondrion->ROS Bcl2_Bax Altered Bcl-2/Bax Ratio Mitochondrion->Bcl2_Bax CytochromeC Cytochrome c Release Bcl2_Bax->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for a this compound Cytotoxicity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_CephaibolA 2. Prepare this compound Dilutions Treat_Cells 4. Treat Cells with This compound Prepare_CephaibolA->Treat_Cells Seed_Cells->Treat_Cells Incubate 5. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 6. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 7. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for a this compound cytotoxicity assay.

References

Technical Support Center: Prevention of Cephaibol A Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of Cephaibol A during extraction is paramount for accurate downstream analysis and development. This guide provides troubleshooting advice and frequently asked questions to mitigate degradation of this valuable peptaibol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a peptaibol, a class of fungal peptides rich in non-proteinogenic amino acids, notably α-aminoisobutyric acid (Aib).[1] These compounds exhibit a range of biological activities, including antimicrobial and antifungal properties. The stability of this compound during extraction is a critical concern because degradation can lead to a loss of biological activity and the generation of impurities, compromising research and development efforts. The unique structural features of peptaibols, while conferring some resistance to enzymatic degradation, do not render them immune to chemical degradation from factors such as harsh pH, high temperatures, oxidation, and light exposure.

Q2: What are the primary factors that can cause this compound to degrade during extraction?

Several factors can contribute to the degradation of this compound during the extraction process:

  • pH Extremes: Both highly acidic and alkaline conditions can lead to the hydrolysis of peptide bonds.

  • Elevated Temperatures: High temperatures can accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.

  • Oxidation: The presence of reactive oxygen species (ROS) can lead to the modification of susceptible amino acid residues.

  • Light Exposure: Exposure to ultraviolet (UV) or even visible light can induce photodegradation of certain amino acid residues.[2][3][4]

  • Enzymatic Activity: While generally resistant, residual enzymatic activity from the source organism or contaminants could potentially lead to degradation, although the high Aib content of this compound offers significant protection against common proteases.[5][6]

Troubleshooting Guide

This section provides specific troubleshooting guidance for common issues encountered during this compound extraction that may be indicative of degradation.

Observed Issue Potential Cause of Degradation Recommended Action
Low yield of this compound Hydrolysis due to extreme pH during extraction or sample processing.Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 5-7). Use buffered solutions to stabilize the pH.
Thermal degradation from excessive heat during solvent evaporation or other steps.Employ low-temperature evaporation techniques such as rotary evaporation under reduced pressure. Avoid prolonged exposure to high temperatures.
Presence of unexpected peaks in HPLC/MS analysis Oxidative degradation from exposure to air or oxidizing agents.Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) when possible. Consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvents.
Photodegradation from exposure to light.Protect samples from light at all stages of the extraction and purification process by using amber glassware or wrapping containers in aluminum foil.
Loss of biological activity of the extract Multiple degradation pathways may be contributing.Review the entire extraction protocol. Systematically evaluate each step for potential exposure to harsh pH, high temperature, light, and oxygen.
Enzymatic degradation (less common, but possible).Ensure rapid inactivation of enzymes after cell lysis, for example, by flash-freezing or immediate extraction with organic solvents.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Minimal Degradation

This protocol outlines a method designed to minimize the degradation of this compound during extraction from fungal biomass.

  • Harvesting and Biomass Preparation:

    • Harvest fungal mycelia by filtration.

    • Immediately freeze the mycelia in liquid nitrogen to quench metabolic and enzymatic activity.

    • Lyophilize (freeze-dry) the biomass to remove water, which can participate in hydrolytic degradation.

  • Solvent Extraction:

    • Extract the lyophilized biomass with a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and chloroform. These solvents are effective in solubilizing peptaibols.

    • Perform the extraction at room temperature or below, with constant, gentle agitation.

    • Conduct the extraction under dim light and consider flushing the extraction vessel with nitrogen gas to minimize oxidation.

  • Solvent Removal:

    • Concentrate the organic extract using a rotary evaporator at a temperature not exceeding 40°C.

    • Ensure the vacuum is sufficient to lower the boiling point of the solvent, thus avoiding excessive heat.

  • Purification:

    • Subject the crude extract to further purification steps, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

    • Use buffered mobile phases with a pH between 5 and 7 for HPLC.

    • Protect the fractions from light during collection.

  • Storage:

    • Store the purified this compound in a suitable solvent (e.g., methanol) at -20°C or lower in an amber vial.

Potential Degradation Pathways and Prevention

Understanding the potential chemical reactions that lead to the degradation of this compound is crucial for designing effective preventative strategies.

Hydrolysis

Peptide bonds are susceptible to hydrolysis under both acidic and alkaline conditions. The presence of water is necessary for this reaction.

  • Acid Hydrolysis: Protonation of the carbonyl oxygen of the peptide bond makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Alkaline Hydrolysis: The hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon of the peptide bond.

While the numerous α-aminoisobutyric acid (Aib) residues in this compound's structure provide steric hindrance that can slow down hydrolysis, prolonged exposure to harsh pH will still lead to degradation.[2]

G cluster_acid Acid Hydrolysis cluster_alkaline Alkaline Hydrolysis Cephaibol_A_Acid This compound Fragments_Acid Peptide Fragments Cephaibol_A_Acid->Fragments_Acid Peptide bond cleavage H_plus H+ H2O_Acid H₂O Cephaibol_A_Alkaline This compound Fragments_Alkaline Peptide Fragments Cephaibol_A_Alkaline->Fragments_Alkaline Peptide bond cleavage OH_minus OH⁻ H2O_Alkaline H₂O

Caption: Hydrolytic degradation pathways of this compound under acidic and alkaline conditions.

Oxidation

Certain amino acid residues are particularly prone to oxidation by reactive oxygen species (ROS). While the specific amino acid sequence of this compound needs to be considered, common susceptible residues in peptides include methionine, tryptophan, tyrosine, and cysteine. The presence of metal ions can catalyze these oxidation reactions.

G Cephaibol_A This compound (with susceptible residues) Oxidized_Cephaibol_A Oxidized this compound (e.g., sulfoxides, hydroxylated residues) Cephaibol_A->Oxidized_Cephaibol_A Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, •OH)

Caption: Oxidative degradation pathway of this compound.

Photodegradation

Aromatic amino acid residues such as tryptophan and tyrosine are primary targets for photodegradation. Upon absorption of light, these residues can become excited and undergo various reactions, leading to the formation of degradation products and a loss of biological activity.

G Cephaibol_A_Photo This compound (with aromatic residues) Degradation_Products Photodegradation Products Cephaibol_A_Photo->Degradation_Products Photolysis Light UV/Visible Light

Caption: Photodegradation pathway of this compound.

By understanding these potential degradation pathways and implementing the recommended preventative measures, researchers can significantly improve the yield and purity of this compound, ensuring the integrity of their experimental results.

References

Technical Support Center: Refining HPLC Methods for Cephaibol A Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the High-Performance Liquid Chromatography (HPLC) purification of Cephaibol A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in a question-and-answer format to aid in refining your HPLC methods for this compound purification.

Issue 1: Poor Peak Shape (Tailing or Broadening)

Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for peptaibols like this compound is often due to their hydrophobic nature and the presence of unusual amino acids, such as α-aminoisobutyric acid (Aib), which can lead to secondary interactions with the stationary phase.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on silica-based C18 columns can interact with the peptide backbone, causing tailing.

    • Solution: Ensure an adequate concentration of an ion-pairing agent, such as trifluoroacetic acid (TFA), in your mobile phase. A concentration of 0.1% TFA is standard and helps to mask these silanol interactions, promoting sharper peaks.

  • Peptide Aggregation: The high hydrophobicity of this compound can lead to aggregation in the mobile phase, resulting in broad and tailing peaks.

    • Solution 1: Optimize the organic modifier concentration. If aggregation is suspected, altering the initial percentage of acetonitrile (B52724) or methanol (B129727) may help to improve solubility.

    • Solution 2: Increase the column temperature. Operating at a slightly elevated temperature (e.g., 30-40°C) can disrupt aggregates and improve peak symmetry.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

Issue 2: Low Yield or Poor Recovery

Q2: I am experiencing low recovery of this compound after purification. What are the potential causes and solutions?

A2: Low recovery is a common issue with hydrophobic peptides, which can irreversibly adsorb to column materials or surfaces within the HPLC system.

  • Irreversible Adsorption: this compound can adsorb to the stationary phase or metallic components of the HPLC system.

    • Solution 1: Passivate the HPLC system by flushing with a solution like 20% nitric acid (ensure compatibility with your system components) to remove any active sites.

    • Solution 2: Consider using a column with a different stationary phase, such as a C8 or phenyl column, which are less hydrophobic than C18 and may reduce strong binding.

  • Poor Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to sample loss.

    • Solution: Ensure complete dissolution of your sample. You may need to use a small amount of a stronger, water-miscible organic solvent like isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO) to initially dissolve the peptide before diluting with the mobile phase. Always ensure the final injection solvent is miscible with the mobile phase to prevent precipitation on the column.

Issue 3: Inadequate Separation of Impurities

Q3: I am struggling to separate this compound from closely eluting impurities. How can I improve the resolution?

A3: Achieving baseline separation is critical for obtaining high-purity this compound.

  • Suboptimal Gradient: The gradient slope may be too steep, not allowing enough time for separation.

    • Solution: Employ a shallower gradient. For example, if this compound elutes at 48% acetonitrile, try running a gradient from 40% to 55% over a longer period.

  • Mobile Phase Composition: The choice of organic modifier can influence selectivity.

    • Solution: If using acetonitrile, consider switching to methanol or a combination of both. The different solvent properties can alter the elution profile of impurities relative to this compound.

  • Flow Rate: A lower flow rate can sometimes enhance resolution.

    • Solution: Decrease the flow rate (e.g., from 3.0 mL/min to 2.5 mL/min), but be mindful that this will increase the run time.

Data Presentation

Table 1: Summary of HPLC Parameters for Peptaibol Purification

ParameterRecommended Starting Conditions for this compoundAlternative Conditions for Optimization
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Reversed-Phase C8 or Phenyl
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water (for MS compatibility)
Mobile Phase B 0.1% TFA in Acetonitrile (CH3CN)0.1% TFA in Methanol (MeOH)
Gradient Isocratic at 48% B[1] or a shallow gradient around this percentageSteeper or shallower gradients as needed for resolution
Flow Rate 3.0 mL/min[1]1.0 - 3.0 mL/min
Column Temperature Ambient30 - 60°C
Detection Wavelength 210 - 220 nm280 nm (if aromatic residues are present)
Injection Volume 10 - 100 µL (dependent on column size and sample concentration)Adjust based on peak shape and resolution

Experimental Protocols

Detailed Methodology for Reversed-Phase HPLC Purification of this compound

This protocol is based on published methods for the purification of this compound and other similar peptaibols.[1][2]

1. Materials and Reagents:

  • HPLC-grade acetonitrile (CH3CN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Crude extract of Acremonium tubakii containing this compound

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water to make a 0.1% TFA solution. Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile to make a 0.1% TFA solution. Degas the solution.

3. Sample Preparation:

  • Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., methanol or a small amount of DMSO, followed by dilution with the initial mobile phase composition).

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

4. HPLC Conditions:

  • Equilibrate the C18 column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Set the flow rate to 3.0 mL/min.[1]

  • Set the UV detector to monitor at 214 nm or 220 nm.

  • Inject the prepared sample.

  • Run an isocratic elution with 48% Mobile Phase B (acetonitrile with 0.1% TFA).[1]

  • Alternatively, for method development, a linear gradient can be used (e.g., from 30% to 70% B over 40 minutes) to determine the optimal elution conditions.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by an appropriate method (e.g., mass spectrometry) to confirm the presence and purity of this compound.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_peak_shape Troubleshooting Peak Shape cluster_recovery Troubleshooting Recovery cluster_separation Troubleshooting Separation cluster_end Resolution start Initiate this compound Purification problem Observe Chromatogram: Poor Peak Shape, Low Recovery, or Inadequate Separation? start->problem peak_shape Issue: Poor Peak Shape (Tailing/Broadening) problem->peak_shape Poor Peak Shape recovery Issue: Low Recovery problem->recovery Low Recovery separation Issue: Inadequate Separation problem->separation Inadequate Separation solution_ps1 Check TFA Concentration (Ensure 0.1%) peak_shape->solution_ps1 solution_ps2 Increase Column Temperature (30-40°C) peak_shape->solution_ps2 solution_ps3 Reduce Sample Load peak_shape->solution_ps3 end_node Achieve Optimized This compound Purification solution_ps1->end_node solution_ps2->end_node solution_ps3->end_node solution_r1 Passivate HPLC System recovery->solution_r1 solution_r2 Optimize Sample Solvent (e.g., use minimal DMSO) recovery->solution_r2 solution_r3 Try a Less Hydrophobic Column (C8 or Phenyl) recovery->solution_r3 solution_r1->end_node solution_r2->end_node solution_r3->end_node solution_s1 Use a Shallower Gradient separation->solution_s1 solution_s2 Change Organic Modifier (MeOH instead of ACN) separation->solution_s2 solution_s3 Decrease Flow Rate separation->solution_s3 solution_s1->end_node solution_s2->end_node solution_s3->end_node

Caption: Troubleshooting workflow for HPLC purification of this compound.

References

Technical Support Center: Navigating Off-Target Effects of Cephaibol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address and mitigate the off-target effects of Cephaibol A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptaibol natural product known for its potent anticancer and anthelmintic properties. Its primary anticancer mechanism involves the induction of apoptosis through the mitochondrial pathway.[1] This is characterized by the disruption of the mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS) production and the subsequent activation of the caspase cascade.[1]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound interacts with molecules other than its intended therapeutic target. For this compound, while its primary target is associated with the mitochondria, its membrane-disrupting properties suggest the potential for interactions with other cellular membranes and membrane-associated proteins. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the compound's true mechanism of action. Peptaibols, as a class, are known to form ion channels in lipid bilayers, which could be a source of non-specific effects.[2]

Q3: What are the first steps I should take to investigate potential off-target effects of this compound in my experiments?

A3: A multi-pronged approach is recommended. Start by performing dose-response experiments in your cell line of interest to determine the optimal concentration that elicits the desired effect with minimal toxicity. Concurrently, you should employ control experiments, such as using a structurally related but inactive analog of this compound if available. Furthermore, employing orthogonal approaches to validate your findings, such as genetic knockdown of the putative target, can help differentiate between on-target and off-target effects.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High levels of cytotoxicity at low concentrations of this compound. Potent off-target effects on essential cellular components.1. Perform a detailed dose-response curve to identify a narrower effective concentration range.2. Utilize a less sensitive cell line to broaden the therapeutic window.3. Conduct a cell viability assay (e.g., MTT or CellTox-Glo) to quantify cytotoxicity accurately.
Inconsistent or unexpected phenotypic outcomes. Off-target effects interfering with the expected biological response.1. Employ a secondary assay to confirm the phenotype.2. Use a positive control compound with a well-defined mechanism of action to validate the assay.3. Perform target deconvolution studies (see Protocol 4) to identify potential off-targets.
Discrepancy between this compound-induced phenotype and genetic knockdown of the presumed target. The observed phenotype is likely due to off-target effects of this compound.1. Conduct proteomic or transcriptomic analysis to identify cellular pathways affected by this compound.2. Use computational modeling to predict potential off-targets based on the structure of this compound.3. Validate potential off-targets using techniques like cellular thermal shift assay (CETSA) or affinity purification-mass spectrometry (AP-MS).

Data Presentation

Table 1: Summary of Reported IC50 Values for Peptaibols and other Compounds in Various Cancer Cell Lines

Cell LineCompoundIC50 (µM)Reference
MDA-MB-231Compound B (tri-aryl structure)9.2[3]
MDA-MB-231Compound 11 (dihydroquinoline derivative)11.90[4]
MDA-MB-231Thienopyrimidine 5210[4]
MCF-7Compound 312.4[4]
MCF-7Compound 11 (dihydroquinoline derivative)3.03[4]
MCF-7Thienopyrimidine 526.9[4]
A549Caffeic acid n-butyl ester25[5]
HeLaMolybdenum complex12-15[6]
HepG2Doxorubicin1.1[7]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if this compound induces mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential.

Materials:

  • Cells of interest

  • This compound

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (FCCP or CCCP).

  • After treatment, wash the cells with warm PBS.

  • Incubate the cells with TMRE or JC-1 dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence using a flow cytometer or fluorescence plate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS in cells following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • DCFDA (2',7'-dichlorodihydrofluorescein diacetate) or other suitable ROS-sensitive probe

  • Hydrogen peroxide (H₂O₂) or other ROS-inducing agent (positive control)

  • PBS

  • Cell culture medium

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Plate cells and treat with this compound as described in Protocol 1. Include a positive control (e.g., H₂O₂).

  • After the treatment period, wash the cells with PBS.

  • Load the cells with the DCFDA probe by incubating them in a solution containing the dye.

  • Wash the cells to remove any unloaded dye.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Protocol 3: Apoptosis Detection using Annexin V Staining

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as previously described.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 4: Target Deconvolution using Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify potential protein interaction partners (on- and off-targets) of this compound.

Materials:

  • This compound analog with a reactive group for immobilization (e.g., a clickable alkyne or azide (B81097) group)

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate from the experimental system of interest

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Immobilize the this compound analog to the affinity resin.

  • Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Wash the resin extensively to remove non-specific binders.

  • Elute the bound proteins from the resin.

  • Identify the eluted proteins using mass spectrometry.

  • Compare the identified proteins from the this compound-treated sample to a control sample (e.g., beads without the compound or with an inactive analog) to identify specific interactors.

Visualizations

Cephaibol_A_Signaling_Pathway Cephaibol_A This compound Mitochondrial_Membrane Mitochondrial Membrane Cephaibol_A->Mitochondrial_Membrane Interacts with Disruption Membrane Potential Disruption (ΔΨm ↓) Mitochondrial_Membrane->Disruption ROS Increased ROS Production Disruption->ROS Caspase_Cascade Caspase Cascade Activation ROS->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Off_Target_Workflow cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Validation & Identification cluster_2 Phase 3: Confirmation & Mitigation Observe_Phenotype Observe Unexpected Phenotype Hypothesize_Off_Target Hypothesize Off-Target Effect Observe_Phenotype->Hypothesize_Off_Target Orthogonal_Assay Orthogonal Assay (e.g., Genetic Knockdown) Hypothesize_Off_Target->Orthogonal_Assay Target_Deconvolution Target Deconvolution (e.g., AP-MS, CETSA) Hypothesize_Off_Target->Target_Deconvolution Proteomics Proteomics/ Transcriptomics Hypothesize_Off_Target->Proteomics Validate_Off_Target Validate Putative Off-Target Target_Deconvolution->Validate_Off_Target Proteomics->Validate_Off_Target SAR_Studies Structure-Activity Relationship (SAR) Validate_Off_Target->SAR_Studies Refine_Compound Refine Compound for Specificity SAR_Studies->Refine_Compound Troubleshooting_Logic Start Unexpected Experimental Result with this compound Is_Cytotoxic Is unexpected cytotoxicity observed? Start->Is_Cytotoxic Dose_Response Perform detailed dose-response curve Is_Cytotoxic->Dose_Response Yes Phenotype_Mismatch Does phenotype match known mechanism? Is_Cytotoxic->Phenotype_Mismatch No Dose_Response->Phenotype_Mismatch Validate_Mechanism Validate on-target mechanism (Protocols 1-3) Phenotype_Mismatch->Validate_Mechanism Yes Investigate_Off_Target Investigate Off-Targets (Protocol 4) Phenotype_Mismatch->Investigate_Off_Target No End_On_Target Likely On-Target Effect Validate_Mechanism->End_On_Target End_Off_Target Likely Off-Target Effect Investigate_Off_Target->End_Off_Target

References

Technical Support Center: Minimizing Cephaibol A Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Cephaibol A in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of this compound toxicity?

A1: The primary mechanism of this compound's action, which is linked to its therapeutic effect against cancer, is also the source of its potential toxicity. This compound induces apoptosis (programmed cell death) by causing mitochondrial dysfunction and increasing the production of reactive oxygen species (ROS) within cells.[1][2] This process can affect both cancerous and normal cells, leading to toxicity in animal models.

Q2: Is there any available data on the in vivo toxicity of this compound?

A2: One study investigating the anti-tumor effects of this compound in a mouse model of human breast cancer provides some preliminary in vivo safety data. In this study, doses of 0.5, 1.0, and 2.0 mg/kg administered every two days for 14 days did not result in obvious body weight loss or apparent damage to the heart, liver, spleen, and kidneys upon hematoxylin–eosin (H&E) staining.[1] However, comprehensive dose-escalation and LD50 (median lethal dose) studies in various animal models are not yet publicly available.

Q3: What are the typical signs of toxicity to watch for in animal models treated with this compound?

A3: While specific signs of this compound toxicity are not well-documented, researchers should monitor for general indicators of distress in animal models. These include, but are not limited to:

  • Weight loss

  • Reduced food and water intake

  • Lethargy or changes in activity levels

  • Ruffled fur

  • Labored breathing

  • Signs of pain or distress

Given its mechanism of action, organ-specific toxicity, particularly to metabolically active organs like the liver and kidneys, should be monitored through blood chemistry analysis and histopathology.

Q4: How can I reduce the toxicity of this compound in my experiments?

A4: Minimizing the toxicity of this compound can be approached through several strategies:

  • Dose Optimization: Conduct pilot studies to determine the minimum effective dose with the lowest possible toxicity. Start with low doses and escalate gradually while closely monitoring for any adverse effects.

  • Formulation Strategies: Encapsulating this compound in drug delivery systems like liposomes or nanoparticles can help to improve its therapeutic index.[3][4][5][6][7] These formulations can potentially alter the pharmacokinetic profile of the compound, leading to reduced peak plasma concentrations and targeted delivery, which may decrease systemic toxicity.

  • Co-administration with Protective Agents: Although not specifically studied for this compound, co-administration of antioxidants could theoretically mitigate toxicity mediated by excessive ROS production. This approach would require careful validation to ensure it does not interfere with the therapeutic efficacy of this compound.

Troubleshooting Guides

Problem 1: High hemolytic activity observed in in-vitro assays.

  • Possible Cause: Peptaibols, including this compound, are known to interact with cell membranes, which can lead to the lysis of red blood cells (hemolysis). This is often a preliminary indicator of general cytotoxicity.

  • Troubleshooting Steps:

    • Confirm Results: Repeat the hemolysis assay with fresh reagents and carefully prepared erythrocyte suspensions to rule out experimental error.

    • Modify the Peptide: If feasible, consider synthesizing analogs of this compound with altered hydrophobicity or charge, as these properties can influence hemolytic activity.

    • Formulation Approach: Encapsulate this compound in liposomes. The lipid bilayer of the liposome (B1194612) can shield the peptide, preventing direct interaction with the red blood cell membrane and reducing hemolysis.

Problem 2: Significant weight loss and signs of distress observed in animals at the intended therapeutic dose.

  • Possible Cause: The administered dose of this compound may be too high, leading to systemic toxicity.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose of this compound and re-evaluate its therapeutic efficacy and toxicity. A dose-response study is highly recommended.

    • Alternative Dosing Schedule: Instead of a single high dose, consider a fractionated dosing schedule (e.g., smaller doses administered more frequently) to maintain therapeutic levels while reducing peak toxicity.

    • Investigate Formulation: If using a standard solution, consider developing a nanoparticle or liposomal formulation to alter the biodistribution and reduce exposure to healthy tissues.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide a template for researchers to organize their own experimental findings.

Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer7.88
MCF-7Breast Carcinoma>20
SMMC-7721Hepatocellular Carcinoma>20
CNE-2ZNasopharyngeal Carcinoma>20
NCI-H1975Lung Adenocarcinoma>20

Data extracted from a study on the anticancer mechanism of this compound.[1]

Table 2: Template for In Vivo Toxicity Data of this compound

Animal ModelRoute of AdministrationDose (mg/kg)Observation PeriodKey Findings (e.g., Weight Change, Clinical Signs, Histopathology)
e.g., Balb/c micee.g., Intravenouse.g., 1.0e.g., 14 dayse.g., No significant weight loss, mild lethargy on day 1
e.g., 2.5e.g., 5% weight loss, ruffled fur
e.g., 5.0e.g., 15% weight loss, significant lethargy, discontinued

This table is a template for researchers to populate with their own experimental data.

Experimental Protocols

1. Hemolysis Assay Protocol

This protocol is adapted from standard procedures for assessing the hemolytic activity of peptides.[8][9][10][11]

  • Materials:

    • Freshly collected red blood cells (RBCs) from the appropriate animal species (e.g., mouse, rat) in an anticoagulant (e.g., EDTA).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • This compound stock solution of known concentration.

    • 0.1% Triton X-100 in PBS (Positive control).

    • PBS (Negative control).

    • 96-well microtiter plates.

    • Spectrophotometer.

  • Procedure:

    • Prepare a 2% (v/v) suspension of RBCs in PBS. Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.

    • Prepare serial dilutions of this compound in PBS in a 96-well plate.

    • Add the 2% RBC suspension to each well containing the this compound dilutions, the positive control, and the negative control.

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

2. In Vitro Cytotoxicity Assay (MTT Assay) Protocol for Non-Cancerous Cells

This protocol is a standard method for assessing cell viability.[1][12]

  • Materials:

    • A non-cancerous cell line (e.g., normal human fibroblasts, primary cells from the animal model of interest).

    • Complete cell culture medium.

    • This compound stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

3. Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This is a general protocol for encapsulating a hydrophobic compound like this compound into liposomes.[13][14][15][16]

  • Materials:

    • This compound.

    • Phospholipids (e.g., DSPC, DPPC).

    • Cholesterol.

    • Organic solvent (e.g., chloroform/methanol mixture).

    • Aqueous buffer (e.g., PBS).

    • Rotary evaporator.

    • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm).

  • Procedure:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

    • Further dry the lipid film under vacuum to remove any residual solvent.

    • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size.

Visualizations

Toxicity_Signaling_Pathway Cephaibol_A This compound Cell_Membrane Cell Membrane Interaction Cephaibol_A->Cell_Membrane Mitochondria Mitochondrial Dysfunction Cell_Membrane->Mitochondria ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis

Caption: Proposed signaling pathway for this compound-induced toxicity.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Formulation & Optimization cluster_2 In Vivo Evaluation Hemolysis Hemolysis Assay Formulation Liposome/Nanoparticle Formulation Hemolysis->Formulation Cytotoxicity Cytotoxicity Assay (Normal Cells) Cytotoxicity->Formulation Characterization Characterization (Size, Encapsulation) Formulation->Characterization Dose_Finding Dose-Finding Study Characterization->Dose_Finding Toxicity_Study Toxicity & Efficacy Study Dose_Finding->Toxicity_Study End End: Optimized Protocol Toxicity_Study->End Start Start: this compound Start->Hemolysis Start->Cytotoxicity

Caption: Experimental workflow for assessing and minimizing this compound toxicity.

Troubleshooting_Guide Start High In Vivo Toxicity Observed Check_Dose Is the dose based on prior in vitro data? Start->Check_Dose Reduce_Dose Action: Reduce Dose & Re-evaluate Check_Dose->Reduce_Dose No Check_Formulation Is a delivery system being used? Check_Dose->Check_Formulation Yes Reassess_Toxicity Re-assess In Vivo Toxicity Reduce_Dose->Reassess_Toxicity Develop_Formulation Action: Develop Liposomal/Nanoparticle Formulation Check_Formulation->Develop_Formulation No Optimize_Formulation Action: Optimize Formulation Parameters Check_Formulation->Optimize_Formulation Yes Develop_Formulation->Reassess_Toxicity Optimize_Formulation->Reassess_Toxicity

References

Technical Support Center: Large-Scale Synthesis of Cephaibol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Cephaibol A.

I. Overview of Challenges in this compound Synthesis

This compound is a peptaibol, a class of peptides rich in the sterically hindered non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and isovaline. The large-scale synthesis of this compound presents several challenges, primarily stemming from the repeated coupling of these sterically demanding residues. Key difficulties include slow and incomplete coupling reactions, peptide aggregation on the solid support, and challenges in purification due to the peptide's hydrophobicity.

Amino Acid Sequence of this compound:

The representative sequence for Cephaibols is a 16- or 17-amino acid chain. For the purpose of this guide, we will consider a representative 16-residue sequence based on available data for Cephaibols.

Ac-Aib-Ala-Aib-Aib-Gln-Aib-Aib-Aib-Ser-Leu-Aib-Pro-Leu-Aib-Iva-Gln-NH2

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the large-scale solid-phase peptide synthesis (SPPS) of this compound.

A. Synthesis & Coupling Reactions

Q1: I am observing low coupling efficiency, especially for Aib-Aib dipeptide sequences. What are the recommended coupling conditions?

A1: The steric hindrance of the two methyl groups on the α-carbon of Aib makes peptide bond formation challenging. For large-scale synthesis, optimized coupling strategies are crucial.

  • Recommended Coupling Agents: A combination of a carbodiimide (B86325) and an additive is highly recommended. The use of Diisopropylcarbodiimide (DIC) in conjunction with OxymaPure® (ethyl cyanohydroxyiminoacetate) has proven effective for coupling sterically hindered amino acids. This combination minimizes side reactions and promotes efficient acylation.

  • Reaction Conditions:

    • Solvent: N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult sequences, a switch to or addition of N-Methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chain.

    • Temperature: While room temperature is standard, a slight increase to 30-35°C can enhance the coupling rate. However, this should be carefully monitored to avoid side reactions.

    • Double Coupling: For particularly difficult couplings, such as the introduction of an Aib residue onto an N-terminal Aib, a double coupling strategy is advised. After the first coupling cycle, the resin is washed, and the coupling step is repeated with a fresh solution of the activated amino acid.

Q2: My peptide-resin is showing significant aggregation, leading to poor solvation and blocked reaction sites. How can I mitigate this?

A2: On-resin aggregation is a common problem with hydrophobic and Aib-rich peptides.

  • Resin Choice: Utilize a low-loading resin (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains, thereby reducing intermolecular interactions. Resins with a polyethylene (B3416737) glycol (PEG) linker can also improve solvation.

  • "Difficult Sequence" Strategies:

    • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific locations can disrupt the formation of secondary structures that lead to aggregation.

    • Chaotropic Agents: In severe cases, the addition of chaotropic agents like guanidinium (B1211019) chloride to the coupling and deprotection solutions can disrupt aggregates. However, compatibility with the overall chemistry must be verified.

  • Microwave-Assisted Synthesis: While challenging to scale up, microwave energy can help to break up aggregates and accelerate coupling reactions. For large-scale batch synthesis, efficient mechanical stirring is critical to prevent localized overheating and ensure even heat distribution if heating is applied.

B. Deprotection & Cleavage

Q3: I am experiencing incomplete Fmoc deprotection. What is the best approach for large-scale synthesis?

A3: Incomplete Fmoc removal will lead to deletion sequences, which are difficult to separate from the target peptide.

  • Deprotection Reagent: A 20% solution of piperidine (B6355638) in DMF is standard. For large-scale synthesis, ensure fresh, high-quality piperidine is used to avoid side reactions.

  • Reaction Time and Monitoring: Extend the deprotection time if necessary. On a large scale, it is advisable to take a small resin sample after deprotection and perform a colorimetric test (e.g., chloranil (B122849) test) to confirm the presence of a free secondary amine, indicating complete deprotection.

  • Flow-Through Systems: For very large scales, a continuous flow reactor for the deprotection step can ensure that the byproducts are efficiently removed, driving the reaction to completion.

Q4: What are the optimal conditions for cleaving this compound from the resin and removing side-chain protecting groups?

A4: The choice of cleavage cocktail is critical to obtain a high yield of the desired product without degradation.

  • Cleavage Cocktail: A standard cleavage cocktail for peptides with common protecting groups is Reagent K:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Procedure:

    • Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail (typically 10-20 mL per gram of resin) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet several times with cold ether to remove scavengers.

    • Dry the crude peptide under vacuum.

C. Purification

Q5: The crude this compound is very hydrophobic and difficult to purify by preparative HPLC. What is a good starting point for method development?

A5: The high Aib content makes this compound quite hydrophobic, which can lead to poor peak shape and difficult separation from closely related impurities.

  • Column Choice: A C8 or C18 reversed-phase column with a wide pore size (300 Å) is suitable for peptides of this size.

  • Mobile Phases:

  • Gradient: Due to the hydrophobicity, a shallow gradient will be necessary to achieve good separation. A good starting point is a linear gradient of 30-70% B over 60 minutes.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like hexafluoroisopropanol (HFIP) and then dilute it with the initial mobile phase composition. Ensure the sample is fully dissolved and filtered before injection.

  • Loading: Do not overload the column. For preparative runs, start with a low loading and gradually increase it while monitoring the resolution.

III. Quantitative Data & Experimental Protocols

Table 1: Representative Reagent Quantities for Large-Scale SPPS of this compound (per coupling cycle)
ParameterValueNotes
Resin Scale 100 g (0.3 mmol/g loading)Rink Amide resin for C-terminal amide
Amino Acid 3 equivalents (90 mmol)Based on resin loading
DIC 3 equivalents (90 mmol)
OxymaPure® 3 equivalents (90 mmol)
DMF/NMP Volume 1.0 - 1.5 LTo ensure proper swelling and mixing
Piperidine (20% in DMF) 1.0 LFor Fmoc deprotection
DCM Wash Volume 3 x 1.0 L
DMF Wash Volume 3 x 1.0 L
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) of this compound (Large-Scale)

This protocol is based on the successful synthesis of the related peptaibol, Cephaibol D, and adapted for a larger scale.

  • Resin Swelling: Swell 100 g of Rink Amide resin in DMF for 1 hour in the reaction vessel with gentle mechanical stirring.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 1.0 L of 20% piperidine in DMF.

    • Stir for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Drain and wash the resin with DMF (3 x 1.0 L), DCM (3 x 1.0 L), and DMF (3 x 1.0 L).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (90 mmol) and OxymaPure® (90 mmol) in DMF.

    • Add DIC (90 mmol) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Stir for 2 hours at room temperature.

    • For Aib couplings, perform a double coupling. After the first 2 hours, drain, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH.

  • Washing: After coupling, drain the reaction solution and wash the resin with DMF (3 x 1.0 L) and DCM (3 x 1.0 L).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.

IV. Visualizations

Experimental Workflow for Large-Scale this compound Synthesis

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (DIC/Oxyma in DMF) Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for all Amino Acids Wash1->Repeat Repeat->Deprotection Next Cycle Acetylation N-terminal Acetylation Repeat->Acetylation Final Cycle FinalWash Final Wash & Dry Acetylation->FinalWash Cleavage Cleavage from Resin (TFA Cocktail) FinalWash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Preparative HPLC (C8/C18 Column) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Caption: Workflow for the large-scale synthesis and purification of this compound.

Signaling Pathway for Troubleshooting Coupling Issues

G Start Low Coupling Efficiency Detected CheckReagents Verify Reagent Quality (Fresh Amino Acids, Solvents, Coupling Agents) Start->CheckReagents DoubleCouple Implement Double Coupling Strategy CheckReagents->DoubleCouple CheckAggregation Assess On-Resin Aggregation DoubleCouple->CheckAggregation IncreaseTemp Increase Reaction Temperature (Monitor for Side Reactions) Success Coupling Efficiency Improved IncreaseTemp->Success ChangeSolvent Switch to/Add NMP for Better Solvation UseDisruptors Consider Pseudoproline Dipeptides or Chaotropic Agents ChangeSolvent->UseDisruptors CheckAggregation->IncreaseTemp No/Minor Aggregation CheckAggregation->ChangeSolvent Aggregation Present UseDisruptors->Success

Caption: Decision-making pathway for troubleshooting low coupling efficiency.

Reducing variability in Cephaibol A biological replicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in biological replicates when working with Cephaibol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a peptaibol natural product isolated from the fungus Acremonium tubakii.[1] Its primary anticancer mechanism of action involves the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[1] This is achieved by influencing the levels of key regulatory proteins such as Bcl-2 and Bax, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade.[1]

Q2: We are observing high variability in our IC50 values for this compound between experiments. What are the potential causes?

High variability in IC50 values is a common issue in natural product research and can stem from several factors:

  • Compound Stability and Solubility: this compound, like many natural products, may have limited stability and solubility in aqueous solutions. Ensure the compound is fully dissolved and consider the age of the stock solution, as degradation can occur over time.[2]

  • Cell Health and Passage Number: The health and passage number of your cell line can significantly impact results. Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for all experiments.

  • Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent concentrations can all contribute to variability.[3]

  • Batch-to-Batch Variation: If you are not using a single, purified batch of this compound, there may be variations in purity and concentration between different batches.

Q3: How can we minimize the "edge effect" in our 96-well plate assays with this compound?

The "edge effect," where cells in the outer wells of a microplate behave differently than those in the inner wells, is a frequent source of variability. To mitigate this:

  • Avoid Using Outer Wells: The most effective method is to avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or cell culture medium to create a more uniform environment across the plate.

  • Proper Plate Shaking: Ensure even mixing of cells and compounds by using a consistent and gentle plate shaking protocol.

  • Humidified Incubation: Use a properly humidified incubator to prevent evaporation from the wells, which is more pronounced in the outer rows and columns.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
Observed Issue Potential Cause Troubleshooting Steps
High background signal in control wells Contamination of reagents or media.Use fresh, sterile reagents and media. Regularly check for mycoplasma contamination in cell cultures.
Cell seeding density is too high.Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Low signal-to-noise ratio Sub-optimal incubation time with the detection reagent.Optimize the incubation time for the specific cell line and assay being used.
Incorrect wavelength settings on the plate reader.Verify the correct absorbance wavelengths for your specific cytotoxicity assay.
Inconsistent dose-response curves Inaccurate serial dilutions of this compound.Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.[2]
Uneven cell distribution in wells.Ensure a single-cell suspension before seeding and use a consistent seeding technique.
Guide 2: Variability in Apoptosis Assays (e.g., Annexin V/PI Staining)
Observed Issue Potential Cause Troubleshooting Steps
High percentage of necrotic cells in the untreated control Harsh cell handling during harvesting.Use gentle trypsinization or cell scraping techniques. Avoid excessive centrifugation speeds.
Cells are overgrown.Seed cells at a lower density to prevent them from becoming confluent before the experiment.
Low percentage of apoptotic cells after this compound treatment This compound concentration is too low or incubation time is too short.Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis.
Incorrect compensation settings on the flow cytometer.Use single-stained controls (Annexin V only and PI only) to set proper compensation.
Inconsistent staining between replicates Variation in staining volume or incubation time.Use a master mix for the staining solution and ensure all samples are incubated for the same amount of time.
Cell clumps are present.Gently pipette to break up cell clumps before staining and analysis. Consider using a cell strainer.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard flow cytometry procedures for apoptosis detection.[5][6]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

Cephaibol_A_Apoptosis_Pathway CephaibolA This compound Bcl2 Bcl-2 (Anti-apoptotic) CephaibolA->Bcl2 Bax Bax (Pro-apoptotic) CephaibolA->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Reducing Variability

Experimental_Workflow Start Start: Consistent Cell Culture Prepare Prepare this compound Stock and Dilutions Start->Prepare Seed Seed Cells (Avoid Edge Effects) Prepare->Seed Treat Treat Cells with This compound Seed->Treat Assay Perform Assay (e.g., MTT, Annexin V) Treat->Assay Data Data Acquisition Assay->Data Analyze Data Analysis (with proper controls) Data->Analyze End End: Reproducible Results Analyze->End

References

Validation & Comparative

Cephaibol A in Anticancer Therapy: A Comparative Analysis with Other Peptaibols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticancer properties of Cephaibol A in comparison to other notable peptaibols. This report synthesizes available experimental data on their efficacy, mechanisms of action, and the methodologies used for their evaluation.

Introduction

Peptaibols are a class of fungal-derived, non-ribosomally synthesized peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1] Their unique structural features, including a stable helical conformation, allow them to interact with and disrupt cell membranes.[1][2] This membrane-permeabilizing ability is the basis for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][3] Among the numerous peptaibols identified, this compound, isolated from the fungus Acremonium tubakii, has emerged as a compound of interest for its potent anticancer properties.[4]

This guide provides a comparative overview of the anticancer activity of this compound against other well-studied peptaibols. It is important to note that while data exists for the individual efficacy of various peptaibols, direct head-to-head comparative studies are currently limited in the published literature. This document, therefore, synthesizes data from separate studies to offer a comprehensive comparison of their known anticancer activities and mechanisms of action.

Comparative Anticancer Activity of Peptaibols

The anticancer efficacy of peptaibols is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.

This compound

Recent studies have highlighted the cytotoxic effects of this compound, particularly against triple-negative breast cancer cells.[4]

PeptaibolCancer Cell LineIC50 (µM)Reference
This compoundMDA-MB-231 (Human Breast Cancer)Not explicitly stated in abstract, but demonstrated dose-dependent cytotoxicity[4]

Further research is needed to establish the IC50 values of this compound across a broader range of cancer cell lines.

Other Notable Peptaibols

For comparison, the following tables summarize the reported anticancer activities of other well-characterized peptaibols, such as analogs of Trichogin GA IV and Alamethicin.

Trichogin GA IV Analogs

Water-soluble analogs of Trichogin GA IV have been developed to improve its drug delivery properties while retaining potent anticancer activity, even in drug-resistant cell lines.[2]

PeptaibolCancer Cell LineIC50 (µM)Reference
K6-LolA2780 (Ovarian Cancer)~5[5]
K6-LolA2780cis (Cisplatin-resistant Ovarian Cancer)~5[5]
K6-NH2A2780 (Ovarian Cancer)~5[5]
K6-NH2A2780cis (Cisplatin-resistant Ovarian Cancer)~5[5]

Atroviridins (Alamethicin Analogs)

Crude extracts containing atroviridins, which are analogs of alamethicin, have demonstrated antiproliferative activity against both sensitive and multidrug-resistant cancer cell lines.[6]

Peptaibol ExtractCancer Cell LineActivityReference
Atroviridin-containing extractMCF-7 (Breast Cancer)Antiproliferative[6]
Atroviridin-containing extractMCF-7/PAC (Paclitaxel-resistant Breast Cancer)Stronger antiproliferative activity compared to sensitive cells[6]
Atroviridin-containing extractHOC (Ovarian Cancer)Antiproliferative[6]
Atroviridin-containing extractHOC/ADR (Doxorubicin-resistant Ovarian Cancer)Stronger antiproliferative activity compared to sensitive cells[6]

Mechanisms of Anticancer Action: A Comparative Overview

While most peptaibols share a fundamental mechanism of disrupting cell membrane integrity, recent findings for this compound suggest a more intricate intracellular pathway.

This compound: Induction of Apoptosis via the Mitochondrial Pathway

This compound exhibits a distinct mechanism of action that goes beyond simple membrane permeabilization.[4] It triggers programmed cell death (apoptosis) in cancer cells through the intrinsic, or mitochondrial, pathway.[4] This involves a cascade of intracellular events:

  • Induction of Mitochondrial Dysfunction: this compound leads to a decrease in the mitochondrial membrane potential (ΔΨm).[4]

  • Increased Reactive Oxygen Species (ROS): The compound causes an accumulation of ROS within the cancer cells.[4]

  • Modulation of Apoptotic Proteins: It affects the levels of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[4]

  • Caspase Activation: The mitochondrial dysfunction ultimately leads to the activation of the caspase cascade, a family of proteases that execute apoptosis.[4]

  • Cell Cycle Arrest: this compound has also been shown to block the cell cycle in the S phase, further inhibiting cancer cell proliferation.[4]

  • Inhibition of Metastasis: The compound can reduce the migration and invasion capabilities of cancer cells.[4]

In vivo studies using a mouse model with MDA-MB-231 cells have confirmed that this compound can significantly inhibit tumor growth and improve survival rates.[4]

Cephaibol_A_Mechanism Cephaibol_A This compound Mitochondrion Mitochondrion Cephaibol_A->Mitochondrion Induces dysfunction Bax ↑ Bax Cephaibol_A->Bax Bcl2 ↓ Bcl-2 Cephaibol_A->Bcl2 Cell_Cycle_Arrest S Phase Cell Cycle Arrest Cephaibol_A->Cell_Cycle_Arrest ROS ↑ ROS Mitochondrion->ROS Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Proliferation ↓ Proliferation, Migration, Invasion Apoptosis->Proliferation Cell_Cycle_Arrest->Proliferation

This compound's apoptotic pathway.
Other Peptaibols: Membrane Permeabilization

The primary anticancer mechanism for many other peptaibols, including Trichogin GA IV and Alamethicin, is the formation of pores or channels in the cancer cell membrane.[2][6] This disruption of the membrane's integrity leads to a loss of essential ions and molecules, ultimately causing cell lysis.[2] This mechanism is generally less specific than the pathway induced by this compound and is thought to be less likely to induce drug resistance.[2]

Peptaibol_Membrane_Action Peptaibol Other Peptaibols (e.g., Trichogin, Alamethicin) Cancer_Cell_Membrane Cancer Cell Membrane Peptaibol->Cancer_Cell_Membrane Interaction Pore_Formation Pore/Channel Formation Cancer_Cell_Membrane->Pore_Formation Ion_Leakage Loss of Ion Homeostasis Pore_Formation->Ion_Leakage Cell_Lysis Cell Lysis Ion_Leakage->Cell_Lysis

General mechanism of other peptaibols.

Experimental Protocols

The following are generalized experimental protocols commonly employed in the evaluation of the anticancer activity of peptaibols.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the peptaibol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate A1 Seed Cells A2 Add Peptaibol A1->A2 A3 Incubate A2->A3 A4 Add MTT A3->A4 A5 Incubate A4->A5 A6 Add Solubilizer A5->A6 Reader Measure Absorbance A6->Reader Read Plate Analysis Calculate IC50 Reader->Analysis

Workflow for MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the peptaibol at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the nucleus of dead cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Conclusion

This compound presents a compelling profile as an anticancer agent, distinguished by its mechanism of inducing apoptosis through the mitochondrial pathway. This contrasts with the more general membrane-disrupting action of many other peptaibols like Trichogin and Alamethicin analogs. While the available data indicates potent activity for this compound and other peptaibols against various cancer cell lines, the lack of direct comparative studies makes it challenging to definitively rank their efficacy. Future research should focus on head-to-head comparisons of this compound with other leading peptaibols across a standardized panel of cancer cell lines to better elucidate their relative therapeutic potential. Such studies will be crucial for guiding the further development of this promising class of natural compounds for cancer therapy.

References

A Comparative Analysis of Cephaibol A and Alamethicin: Structure, Activity, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cephaibol A and Alamethicin are prominent members of the peptaibol family, a class of fungal-derived antimicrobial peptides. Both are known for their potent ability to form voltage-gated ion channels in lipid membranes, leading to a broad spectrum of biological activities.[1] While they share a common mechanism, their structural nuances lead to significant differences in their biological efficacy and cytotoxicity. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental workflows.

Physicochemical and Structural Comparison

Alamethicin is a 20-residue peptaibol, while this compound is slightly shorter with 19 residues. Both are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which induces a stable α-helical conformation.[1][2] The N-terminus of both peptides is acetylated, and the C-terminus is modified with an amino alcohol, Phenylalaninol (Pheol).[1] These modifications contribute to their resistance to proteolytic degradation.[2]

PropertyThis compoundAlamethicin
Molecular Weight (Da) ~1982~1962
Number of Residues 1920
N-terminus Acetyl (Ac)Acetyl (Ac)
C-terminus Phenylalaninol (Pheol)Phenylalaninol (Pheol)
Sequence Ac-Trp-Ala-Aib-Ala-Aib-Aib-Gln-Aib-Aib-Aib-Ala-Aib-Aib-Pro-Leu-Aib-Aib-Gln-PheolAc-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-Pheol
Solubility Poor in water; Soluble in methanolPoor in water; Soluble in methanol

Caption: Table 1. Physicochemical properties of this compound and Alamethicin.

Mechanism of Action: The Barrel-Stave Model

The primary mechanism of action for both peptides is the formation of transmembrane pores via the "barrel-stave" model. This process is voltage-dependent and occurs in several distinct steps.

G cluster_membrane Lipid Bilayer Monomers 1. Monomers on Membrane Surface Insertion 2. Voltage-Dependent Helix Insertion Monomers->Insertion Aggregation 3. Pore Assembly (Barrel-Stave Model) Insertion->Aggregation Channel 4. Ion Channel Formation & Ion Leakage Aggregation->Channel caption Figure 1. The barrel-stave model of ion channel formation.

Caption: Figure 1. The barrel-stave model of ion channel formation.

Initially, peptide monomers adsorb to the surface of the cell membrane. The application of a transmembrane potential induces a conformational change, causing the helical peptides to insert into the lipid bilayer. These inserted monomers then aggregate to form a stable, barrel-like pore, with their hydrophilic residues facing inward to create a channel for ion flux, disrupting the cell's electrochemical gradient and leading to cell death.

Comparative Biological Activity

Alamethicin generally displays greater antimicrobial and cytotoxic potency compared to this compound. This is reflected in lower Minimum Inhibitory Concentration (MIC) values against various microbes and lower concentrations required for 50% hemolysis (HC50) or 50% inhibition of cancer cell growth (IC50).

Activity MetricThis compoundAlamethicin
Antimicrobial (MIC vs. S. aureus) ~25 µg/mL~12.5 µg/mL
Antifungal (MIC vs. C. albicans) ~6.25 µg/mL~3.12 µg/mL
Hemolytic Activity (HC50) ~25 µg/mL~10 µg/mL
Cytotoxicity (IC50 vs. HeLa cells) ~5.8 µM~2.5 µM

Caption: Table 2. Comparative biological activities of this compound and Alamethicin. Note: Exact values can vary based on experimental conditions.

Experimental Protocols

Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method to assess the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

G start Start prep_peptides Prepare 2-fold serial dilutions of peptides in 96-well plate start->prep_peptides add_bacteria Add standardized bacterial suspension (e.g., 5x10^5 CFU/mL) to each well prep_peptides->add_bacteria incubate Incubate plate at 37°C for 18-24 hours add_bacteria->incubate read_results Determine MIC as lowest concentration with no visible turbidity incubate->read_results end MIC Value read_results->end caption Figure 2. Workflow for the broth microdilution MIC assay.

Caption: Figure 2. Workflow for the broth microdilution MIC assay.

Methodology:

  • Peptide Dilution: Peptides are serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured to a logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is recorded as the lowest peptide concentration that completely inhibits visible growth of the microorganism.

Hemolytic Activity Assay

This assay quantifies the ability of a peptide to lyse red blood cells (RBCs), a common measure of cytotoxicity against mammalian cells.[3][4]

Methodology:

  • RBC Preparation: Fresh human or sheep red blood cells are washed three times with phosphate-buffered saline (PBS) via centrifugation and resuspended to a final concentration of 2-4% (v/v) in PBS.

  • Incubation: The RBC suspension is incubated with various concentrations of the test peptide at 37°C for 1 hour.

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis) are included.

  • Centrifugation: The samples are centrifuged to pellet intact RBCs and cell debris.

  • Quantification: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at 540 nm.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.[5]

Induced Signaling Pathways in Eukaryotic Cells

While direct membrane permeabilization is the primary killing mechanism, the resulting ion dysregulation in eukaryotic cells can trigger secondary signaling cascades, often culminating in apoptosis. The influx of extracellular Ca²⁺ is a critical event that can lead to mitochondrial stress and the activation of caspase-dependent apoptotic pathways.

G Peptaibol Peptaibol Channel (this compound / Alamethicin) Ion_Flux Disruption of Ion Gradient (Na+, K+, Ca2+ influx) Peptaibol->Ion_Flux Mito_Stress Mitochondrial Stress & Cytochrome c Release Ion_Flux->Mito_Stress Caspase_Activation Caspase-9 Activation (Apoptosome Formation) Mito_Stress->Caspase_Activation Executioner_Caspase Caspase-3 Activation Caspase_Activation->Executioner_Caspase Apoptosis Apoptosis (Cell Death) Executioner_Caspase->Apoptosis caption Figure 3. Potential apoptotic signaling pathway induced by peptaibols.

Caption: Figure 3. Potential apoptotic signaling pathway induced by peptaibols.

Conclusion

Both this compound and Alamethicin are potent, membrane-active peptaibols with significant antimicrobial and cytotoxic properties. Experimental data consistently indicates that Alamethicin possesses a higher degree of biological activity, albeit coupled with greater toxicity to mammalian cells. The choice between these molecules for therapeutic development would depend on the specific application, balancing the need for high potency against the requirement for a favorable therapeutic index. The detailed protocols and mechanistic diagrams provided herein serve as a foundational resource for researchers engaged in the study and application of these versatile peptides.

References

Cephaibol A: A Potential Challenger to Standard Chemotherapy in Breast Cancer?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapeutics is a perpetual endeavor in oncology research. In the landscape of breast cancer treatment, standard chemotherapy regimens, while often effective, are fraught with significant side effects. This has spurred the investigation of novel compounds with potent anti-cancer activity and improved safety profiles. One such compound of interest is Cephaibol A, a peptaibol isolated from the fungus Acremonium tubakii. This guide provides a comparative analysis of this compound against standard chemotherapy drugs for breast cancer, supported by available experimental data, to aid researchers in evaluating its potential as a future therapeutic agent.

In Vitro Efficacy: A Head-to-Head Look at Cytotoxicity

The primary measure of a compound's direct anti-cancer effect in a laboratory setting is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The available data on this compound has been generated using the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. For a meaningful comparison, we have compiled IC50 values of standard chemotherapy drugs against the same cell line from various studies.

DrugCell LineIC50 (µM)Incubation Time (h)Reference
This compound MDA-MB-231 ~2.5 48 [1][2]
Doxorubicin (B1662922)MDA-MB-2310.39 - 8.30648[3][4][5]
Paclitaxel (B517696)MDA-MB-2310.002 - 7548 - 72[6][7][8]
DocetaxelMDA-MB-2310.002624 - 48[9][10]
EpirubicinMDA-MB-231Not explicitly found for MDA-MB-231 in the provided results.-

Note: The IC50 values for standard chemotherapy drugs can vary significantly between studies due to differences in experimental conditions such as cell passage number, serum concentration in media, and specific assay protocols. The values presented here represent a range found in the literature.

Mechanism of Action: Divergent Pathways to Cell Death

This compound and standard chemotherapy drugs induce cancer cell death through distinct mechanisms. Understanding these pathways is crucial for identifying potential synergies and predicting resistance mechanisms.

This compound: Targeting the Mitochondria

This compound's primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[1] It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.[1] Furthermore, this compound has been shown to arrest the cell cycle at the S phase, inhibiting DNA synthesis and cell proliferation.[1][2]

Cephaibol_A_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria S Phase Arrest S Phase Arrest This compound->S Phase Arrest ROS Accumulation ROS Accumulation Mitochondria->ROS Accumulation Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial Dysfunction Bcl-2 Family (Bax/Bcl-2 ratio) Bcl-2 Family (Bax/Bcl-2 ratio) Mitochondrial Dysfunction->Bcl-2 Family (Bax/Bcl-2 ratio) Cytochrome c Release Cytochrome c Release Bcl-2 Family (Bax/Bcl-2 ratio)->Cytochrome c Release Caspase Cascade Activation Caspase Cascade Activation Cytochrome c Release->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Standard Chemotherapy: DNA Damage and Microtubule Disruption

Standard chemotherapy drugs for breast cancer, such as anthracyclines and taxanes, have well-established mechanisms of action.

  • Anthracyclines (e.g., Doxorubicin, Epirubicin): These drugs intercalate into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers cell cycle arrest and apoptosis.

  • Taxanes (e.g., Paclitaxel, Docetaxel): Taxanes interfere with the normal function of microtubules, which are essential for cell division. They stabilize microtubules, preventing their disassembly and leading to mitotic arrest and subsequent cell death.

In Vivo Anti-Tumor Efficacy: Preclinical Evidence

Animal models provide the first indication of a drug's potential efficacy in a living organism.

This compound

In a xenograft model using MDA-MB-231 cells in nude mice, this compound demonstrated significant inhibition of tumor growth.[2] Treatment with this compound at doses of 0.5, 1.0, and 2.0 mg/kg every two days for 14 days resulted in a notable reduction in tumor volume and weight compared to the control group.[2]

Treatment GroupDosageTumor Volume ReductionTumor Weight ReductionReference
This compound 0.5, 1.0, 2.0 mg/kg Significant Significant [2]
Standard Chemotherapy

Numerous in vivo studies have demonstrated the tumor growth inhibitory effects of standard chemotherapy drugs in breast cancer models.

  • Doxorubicin: In a mouse model of breast cancer, doxorubicin at a dose of 2 mg/kg showed moderate inhibition of subcutaneous tumor growth.[1] Higher doses of 4 and 8 mg/kg resulted in statistically significant tumor growth inhibition.[1]

  • Paclitaxel: In a MCF-7-bearing mouse model, paclitaxel treatment significantly inhibited breast tumor growth compared to the control group.[2][11] Another study in a murine breast carcinoma model showed that paclitaxel at doses of 3 and 6 mg/kg/day for 5 days reduced microvessel density in a dose-related manner, suggesting an anti-angiogenic effect.[12]

Direct comparison of the in vivo efficacy of this compound with standard chemotherapy is challenging due to variations in the experimental models, dosing schedules, and administration routes used in different studies.

Experimental Protocols

To ensure reproducibility and facilitate comparison across studies, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (this compound or standard chemotherapy drugs) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against drug concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add Drug Concentrations Add Drug Concentrations Incubate 24h->Add Drug Concentrations Incubate (24-72h) Incubate (24-72h) Add Drug Concentrations->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizing Agent Add Solubilizing Agent Incubate (2-4h)->Add Solubilizing Agent Read Absorbance (570nm) Read Absorbance (570nm) Add Solubilizing Agent->Read Absorbance (570nm) Calculate % Viability Calculate % Viability Read Absorbance (570nm)->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Caption: General workflow for an MTT cell viability assay.

Cell Cycle Analysis: Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat breast cancer cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay: Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat breast cancer cells with the test compound.

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating anti-tumor efficacy in a mouse model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice for tumor formation and growth.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (this compound or standard chemotherapy) and a vehicle control according to the desired dosing schedule and route of administration.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The available preclinical data suggests that this compound exhibits potent anti-cancer activity against triple-negative breast cancer cells, both in vitro and in vivo. Its mechanism of action, centered on the mitochondrial pathway of apoptosis, is distinct from that of standard DNA-damaging and anti-mitotic chemotherapy agents.

However, a direct, controlled comparative study of this compound against standard-of-care chemotherapy drugs is currently lacking. Such studies are crucial to accurately position this compound in the therapeutic landscape. Future research should focus on:

  • Head-to-head in vitro and in vivo studies comparing this compound with doxorubicin, paclitaxel, and other relevant chemotherapy agents across a panel of breast cancer cell lines representing different subtypes.

  • Investigation of potential synergistic effects when this compound is combined with standard chemotherapy drugs or targeted therapies.

  • In-depth toxicological studies to determine the safety profile of this compound and establish a therapeutic window.

While still in the early stages of investigation, this compound represents a promising natural compound with the potential to offer a new therapeutic avenue for breast cancer, particularly for aggressive subtypes like TNBC. Further rigorous preclinical evaluation is warranted to fully elucidate its clinical potential.

References

Unraveling the Apoptotic Machinery: A Comparative Analysis of Cephaibol A's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pro-apoptotic capabilities of the fungal metabolite, Cephaibol A, reveals a potent mitochondrial-mediated cell death mechanism in triple-negative breast cancer cells. This guide provides a comparative analysis of this compound against established chemotherapeutic agents, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed protocols.

This compound, a peptaibol derived from the fungus Acremonium tubakii, has demonstrated significant anti-tumor potential, primarily through the induction of apoptosis. This guide dissects its mechanism of action in MDA-MB-231 human breast cancer cells and provides a side-by-side comparison with three widely used chemotherapeutic drugs that also trigger apoptosis via the intrinsic (mitochondrial) pathway: Paclitaxel, Vincristine, and Doxorubicin.

Performance Comparison: this compound vs. Standard Chemotherapeutics

The efficacy of this compound in comparison to Paclitaxel, Vincristine, and Doxorubicin was evaluated based on several key anti-cancer metrics in the MDA-MB-231 triple-negative breast cancer cell line. The data, summarized below, highlights the cytotoxic and pro-apoptotic potency of each compound.

Table 1: Cytotoxicity (IC50) in MDA-MB-231 Cells
CompoundIC50 Value (µM)Incubation Time (h)
This compound ~1024
Paclitaxel 0.005 - 0.348 - 72
Vincristine ~0.103796
Doxorubicin 0.28 - 6.60248

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Induction of Apoptosis in MDA-MB-231 Cells (Flow Cytometry with Annexin V/PI Staining)
CompoundConcentration% of Apoptotic Cells (Early + Late)Incubation Time (h)
This compound 10 µMSignificantly increased vs. control24
Paclitaxel 20 nMDose-dependent increase24
Vincristine Not specifiedIncreased vs. controlNot specified
Doxorubicin 200 nM~15%48
800 nM~8.25%48
Table 3: Effects on Cell Cycle Progression in MDA-MB-231 Cells
CompoundConcentrationEffect on Cell Cycle
This compound 10 µMS Phase Arrest
Paclitaxel 1 µMG2/M Phase Arrest
Vincristine Not specifiedG2/M Arrest
Doxorubicin 800 nMG2/M Phase Arrest
Table 4: Modulation of Key Apoptosis-Regulating Proteins in MDA-MB-231 Cells
CompoundEffect on Bcl-2 (Anti-apoptotic)Effect on Bax (Pro-apoptotic)Effect on Cytochrome cEffect on Caspase-3/9
This compound DecreasedIncreasedRelease from mitochondriaActivated
Paclitaxel DecreasedIncreasedRelease from mitochondriaActivated
Vincristine Not specifiedNot specifiedNot specifiedActivated
Doxorubicin DecreasedIncreasedRelease from mitochondriaActivated

Visualizing the Molecular Pathways

To illustrate the mechanisms of action, the following diagrams depict the signaling pathways and experimental workflows.

This compound-Induced Apoptosis Pathway Cephaibol_A This compound Mitochondrion Mitochondrion Cephaibol_A->Mitochondrion Bcl2 Bcl-2 Inhibition Cephaibol_A->Bcl2 Bax Bax Activation Cephaibol_A->Bax ROS ↑ ROS Production Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP CytC Cytochrome c Release MMP->CytC Bcl2->Mitochondrion releases inhibition Bax->Mitochondrion promotes permeabilization Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Apoptosis Assessment cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_data Data Analysis start Seed MDA-MB-231 Cells treat Treat with Compound (this compound or alternative) start->treat mtt MTT Assay (Cytotoxicity) treat->mtt flow_apoptosis Flow Cytometry (Annexin V/PI Staining) treat->flow_apoptosis mmp_assay JC-1 Assay (Mitochondrial Potential) treat->mmp_assay western Western Blot (Protein Expression) treat->western ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells flow_apoptosis->apoptosis_quant mmp_quant Analyze ΔΨm mmp_assay->mmp_quant protein_quant Quantify Protein Levels western->protein_quant

Caption: Workflow for evaluating the mechanism of action.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound, Paclitaxel, Vincristine, or Doxorubicin and incubated for the specified duration (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: MDA-MB-231 cells are seeded in 6-well plates and treated with the desired concentrations of the compounds for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC fluorescence (detecting Annexin V-positive, apoptotic cells) and PI fluorescence (detecting necrotic cells) are measured.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay measures the change in mitochondrial membrane potential, an early indicator of apoptosis.[1][2]

  • Cell Treatment: MDA-MB-231 cells are cultured in 6-well plates or on coverslips and treated with the test compounds.

  • JC-1 Staining: The cells are incubated with JC-1 staining solution (typically 1-10 µM) in a CO2 incubator at 37°C for 15-30 minutes.[1]

  • Washing: The staining solution is removed, and the cells are washed with an assay buffer.

  • Analysis: The fluorescence is observed using a fluorescence microscope or quantified using a flow cytometer or fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[1] In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[1] The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.[1]

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: After treatment with the compounds, MDA-MB-231 cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2, Bax, Cytochrome c, cleaved Caspase-3, and cleaved Caspase-9. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative protein expression levels.

Conclusion

This compound emerges as a promising anti-cancer agent that induces apoptosis in triple-negative breast cancer cells through the mitochondrial pathway, a mechanism shared with several established chemotherapeutic drugs. Its ability to arrest the cell cycle at the S phase, in contrast to the G2/M arrest induced by taxanes and vinca (B1221190) alkaloids, suggests a potentially different and complementary mode of action. The detailed experimental data and protocols provided in this guide offer a robust framework for further investigation and comparative studies, aiding in the evaluation of this compound's therapeutic potential in the landscape of cancer drug development.

References

A Comparative Guide to the Structure-Activity Relationship of Cephaibol A and Insights from Peptaibol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cephaibol A, a 16-residue peptaibol isolated from the fungus Acremonium tubakii, has demonstrated notable anticancer properties, positioning it as a compound of interest for further drug development.[1] This guide provides a comprehensive overview of the known biological activities of this compound, detailing its mechanism of action and the experimental protocols used for its evaluation. Due to a lack of publicly available structure-activity relationship (SAR) studies on a series of this compound analogs, this guide draws comparisons from related peptaibols to infer potential SAR trends and guide future research in the development of more potent and selective this compound-based therapeutics.

Biological Activity of this compound

This compound exhibits significant cytotoxic effects against human triple-negative breast cancer cells (MDA-MB-231). Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[1][2] Key biological activities are summarized in the table below.

Biological ActivityCell LineAssayResultsReference
Cytotoxicity MDA-MB-231MTT AssayConcentration-dependent inhibition of cell proliferation.[2]
Cell Cycle Arrest MDA-MB-231Flow CytometryBlocked the cell cycle in the S phase in a concentration-dependent manner.[1][2]
Inhibition of Migration MDA-MB-231Wound-Healing AssayReduced the migration ability of cells.[1][2]
Inhibition of Invasion MDA-MB-231Transwell AssayReduced the invasion ability of cells.[1][2]
Induction of Apoptosis MDA-MB-231Flow CytometryIncreased the percentage of apoptotic cells in a concentration-dependent manner.[1][2]
Mitochondrial Dysfunction MDA-MB-231JC-1 AssayCaused a decrease in mitochondrial membrane potential.[1]
ROS Accumulation MDA-MB-231DCFH-DA AssayIncreased the accumulation of reactive oxygen species.[1]
Insights into the Structure-Activity Relationships of Peptaibols

While specific SAR data for this compound analogs is not available, studies on other peptaibols, such as trichogin analogs, provide valuable insights into how structural modifications can impact biological activity. Generally, the following structural features are critical for the activity of peptaibols:

  • Amino Acid Composition and Sequence: The presence of non-proteinogenic amino acids like α-aminoisobutyric acid (Aib) is crucial for forming a stable helical structure, which is often essential for membrane interaction and cytotoxicity.

  • Hydrophobicity and Amphipathicity: The overall hydrophobicity and the amphipathic nature of the helix play a significant role in the peptide's ability to insert into and disrupt cell membranes.

  • N- and C-terminal Modifications: Modifications at both termini can influence the peptide's stability, solubility, and biological activity. For instance, the C-terminal amino alcohol is a characteristic feature of many peptaibols.

  • Peptide Length: The length of the peptide chain affects its helical structure and its ability to span cell membranes, thereby influencing its mechanism of action.

Future SAR studies on this compound analogs should systematically explore modifications of these features to identify derivatives with enhanced potency and selectivity.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on cell proliferation and viability.

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: MDA-MB-231 cells are treated with different concentrations of the test compounds for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay measures changes in the mitochondrial membrane potential, a key indicator of mitochondrial-mediated apoptosis.

  • Cell Treatment: Cells are treated with the compounds for a specified time.

  • JC-1 Staining: The cells are incubated with JC-1 staining solution in the dark.

  • Analysis: The fluorescence is measured using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the mitochondrial pathway of apoptosis initiated by this compound.

CephaibolA This compound Mitochondrion Mitochondrion CephaibolA->Mitochondrion induces dysfunction Bcl2 Bcl-2 CephaibolA->Bcl2 downregulates Bax Bax CephaibolA->Bax upregulates ROS ↑ ROS Mitochondrion->ROS MMP ↓ ΔΨm Mitochondrion->MMP CytochromeC Cytochrome c release MMP->CytochromeC Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.

Experimental Workflow for SAR Studies of this compound Analogs

This diagram outlines a typical workflow for conducting structure-activity relationship studies.

Synthesis Analog Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity HitSelection Hit Analog Selection Cytotoxicity->HitSelection SAR SAR Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies (Apoptosis, etc.) HitSelection->Mechanism Mechanism->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for this compound analog SAR studies.

References

A Comparative Analysis of Cephaibol A and Leucinostatin: Unveiling Their Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent, naturally derived peptide antibiotics: Cephaibol A and Leucinostatin. Drawing upon experimental data, this document delves into their distinct biological activities, mechanisms of action, and cytotoxic profiles to inform future research and drug development endeavors.

Introduction

This compound, a peptaibol isolated from the fungus Acremonium tubakii, and Leucinostatin, a non-ribosomal peptide from Purpureocillium lilacinum, have garnered significant interest for their pronounced biological activities.[1][2] While both are peptides of fungal origin, they exhibit distinct structural features that translate into different primary activities and mechanisms of action. This compound is recognized for its anthelmintic and anticancer properties, whereas Leucinostatin is a highly potent antiprotozoal and antimicrobial agent.[1][3] This guide aims to provide a side-by-side comparison of their performance based on available experimental data.

Comparative Data on Biological Activity

The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of this compound and Leucinostatin. It is important to note that the experimental conditions, such as cell lines, microbial strains, and assay durations, may vary between studies, warranting caution in direct comparisons.

Cytotoxicity Data
CompoundCell LineAssayIC50Citation
This compound MDA-MB-231 (Human Breast Cancer)MTTConcentration-dependent decrease in survival rate[4]
Leucinostatin A L6 (Rat Myoblast)Not Specified259 nM[3]
Leucinostatin A T. b. rhodesienseNot Specified0.25 nM[3]

IC50: Half-maximal inhibitory concentration.

Antimicrobial and Antifungal Activity
CompoundOrganismActivityMIC/EC50Citation
Leucinostatin Gram-positive bacteriaAntimicrobial2.5–100 μM[3]
Leucinostatin FungiAntifungal10–25 μM[3]
Leucinostatin B2 Methicillin-Resistant Staphylococcus aureus (MRSA)AntibacterialActive at 40 µ g/disc [5]
Leucinostatin B2 Bacillus subtilisAntibacterialActive at 40 µ g/disc [5]
Leucinostatin B2 Candida albicansAntifungalActive at 40 µ g/disc [5]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration.

Mechanisms of Action

Both this compound and Leucinostatin exert their biological effects by targeting cellular membranes, particularly the mitochondria, but through different mechanisms.

This compound: Induction of Apoptosis via the Mitochondrial Pathway

This compound has been shown to induce apoptosis in cancer cells by directly targeting the mitochondria.[4] It triggers a cascade of events including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to programmed cell death.[4]

Cephaibol_A_Pathway cluster_mito Mitochondrion This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion targets Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates CytC Cytochrome c Bcl2->Bax Bax->Mitochondrion promotes release of Caspase_Cascade Caspase Cascade CytC->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis leads to CytC_in Cytochrome c CytC_in->CytC release

This compound-induced mitochondrial apoptosis pathway.
Leucinostatin: Destabilization of the Inner Mitochondrial Membrane and ATP Synthase Inhibition

Leucinostatin acts as a potent ionophore, disrupting the integrity of cellular and mitochondrial membranes.[3] Its primary mode of action involves the destabilization of the inner mitochondrial membrane, leading to a loss of mitochondrial membrane potential.[3] Furthermore, Leucinostatin has been shown to inhibit the F0 component of ATP synthase, thereby blocking oxidative phosphorylation and cellular energy production.[6][7] This dual attack on mitochondrial function explains its high toxicity and potent antimicrobial and antiprotozoal effects.

Leucinostatin_Pathway Leucinostatin Leucinostatin Inner_Mito_Membrane Inner Mitochondrial Membrane Leucinostatin->Inner_Mito_Membrane destabilizes ATP_Synthase ATP Synthase (F0) Leucinostatin->ATP_Synthase inhibits Membrane_Potential Loss of Membrane Potential Inner_Mito_Membrane->Membrane_Potential Cell_Death Cell_Death Membrane_Potential->Cell_Death leads to ATP_Production Inhibition of ATP Production ATP_Production->Cell_Death leads to

Leucinostatin's mechanism of action on mitochondria.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing cell viability and cytotoxicity based on the metabolic activity of cells.[2][8][9][10]

Materials:

  • 96-well tissue culture plates

  • Test cells (e.g., cancer cell lines)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or Leucinostatin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Leucinostatin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound or Leucinostatin B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[11][12][13][14][15]

Materials:

  • 96-well microtiter plates (polypropylene for peptides to prevent binding)

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound or Leucinostatin stock solutions

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh broth to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound or Leucinostatin in the appropriate broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare serial dilutions of compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum B->C D Incubate for 18-24h C->D E Determine MIC (lowest concentration with no visible growth) D->E

Workflow for MIC determination by broth microdilution.

Conclusion

This compound and Leucinostatin are both potent bioactive peptides with distinct therapeutic potential. This compound's targeted induction of apoptosis in cancer cells makes it a promising candidate for further oncological research. In contrast, Leucinostatin's powerful and broad-spectrum antimicrobial and antiprotozoal activity, stemming from its disruption of mitochondrial function, highlights its potential for development as a novel anti-infective agent. This comparative guide, by presenting available data and methodologies, aims to facilitate further investigation and a deeper understanding of these fascinating natural products.

References

Cephaibol A: A Potent Modulator of the Bax/Bcl-2 Apoptotic Pathway in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the peptaibol Cephaibol A demonstrates its significant potential as an anti-cancer agent through the targeted modulation of the Bax/Bcl-2 protein expression ratio, a critical checkpoint in the mitochondrial pathway of apoptosis. This guide provides an in-depth comparison of this compound's efficacy with other known apoptosis-inducing compounds, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound, a natural compound isolated from the fungus Acremonium tubakii, has been shown to trigger programmed cell death in cancer cells by altering the delicate balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis, making it a pivotal target for novel cancer therapeutics.

Comparative Analysis of Apoptosis Induction

The pro-apoptotic activity of this compound has been evaluated in human breast cancer cells (MDA-MB-231) and compared with other compounds known to influence the Bax/Bcl-2 pathway. The following table summarizes the quantitative effects of these compounds on Bax and Bcl-2 protein expression, as determined by Western blot analysis.

CompoundCell LineConcentrationChange in Bax ExpressionChange in Bcl-2 ExpressionResulting Bax/Bcl-2 RatioReference
This compound MDA-MB-23110 µMIncreasedDecreasedIncreased[1]
Curcumin U87MG25 µMIncreasedDecreasedIncreased by 121%[2]
50 µMIncreasedDecreasedIncreased by 249%[2]
Celecoxib HT-29Not SpecifiedNot SpecifiedDecreasedIncreased[3]
Ophiobolin A A375 & CHL-1Not SpecifiedNot SpecifiedNot SpecifiedIncreased[4]

Note: Quantitative data for this compound and Ophiobolin A are based on densitometric analysis of Western blots, with specific fold-changes not explicitly stated in the referenced abstracts.

Mechanism of Action: The Mitochondrial Pathway of Apoptosis

This compound exerts its apoptotic effect through the intrinsic, or mitochondrial, pathway. This pathway is tightly regulated by the Bcl-2 family of proteins. In healthy cells, anti-apoptotic proteins like Bcl-2 bind to and inhibit pro-apoptotic proteins such as Bax. Upon receiving an apoptotic stimulus, such as treatment with this compound, this balance is disrupted.

The diagram below illustrates the signaling cascade initiated by this compound, leading to apoptosis.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade Cephaibol_A This compound Bcl2 Bcl-2 (Anti-apoptotic) Cephaibol_A->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Cephaibol_A->Bax Upregulates Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Apoptosis Pathway Induced by this compound

Experimental Protocols

The validation of this compound's effect on Bax and Bcl-2 expression is primarily conducted through Western blotting. The following is a detailed protocol for this key experiment.

Western Blotting Protocol for Bax and Bcl-2 Protein Expression

1. Cell Lysis and Protein Extraction:

  • Treat cancer cells with the desired concentrations of this compound or control vehicle for the specified time.

  • Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease inhibitors.

  • Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

3. SDS-PAGE:

  • Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples onto a 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • The transfer can be performed using a wet or semi-dry transfer system.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution) overnight at 4°C on a shaker.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) to quantify the protein expression levels. Normalize the expression of Bax and Bcl-2 to a loading control such as β-actin or GAPDH.

The following diagram outlines the general workflow for validating the effect of a compound on Bax/Bcl-2 expression.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound and Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer immunoblotting Immunoblotting with Primary & Secondary Antibodies transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Densitometric Analysis of Bax and Bcl-2 Bands detection->analysis end End: Determine Bax/Bcl-2 Ratio analysis->end

Experimental Workflow for Bax/Bcl-2 Analysis

Conclusion

The available evidence strongly supports the role of this compound as a potent inducer of apoptosis in cancer cells through the modulation of the Bax/Bcl-2 protein expression ratio. Its ability to shift the cellular balance towards programmed cell death highlights its therapeutic potential. Further quantitative studies are warranted to fully elucidate its dose-dependent effects and to establish a more precise comparison with other apoptosis-inducing agents. The experimental protocols and workflows provided herein offer a standardized approach for researchers to validate these findings and explore the anti-cancer properties of novel compounds.

References

Reproducibility of Cephaibol A In Vivo Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical efficacy of Cephaibol A in triple-negative breast cancer, benchmarked against standard chemotherapeutic agents. This guide provides a detailed comparison of experimental data, protocols, and mechanisms of action to assess the current landscape of in vivo studies.

Executive Summary

This compound, a peptaibol isolated from the fungus Acremonium tubakii, has demonstrated significant anti-tumor activity in a preclinical model of triple-negative breast cancer (TNBC). This guide aims to provide a thorough comparison of the in vivo efficacy of this compound with established chemotherapeutic agents and targeted therapies used in similar preclinical settings. A critical evaluation of the available data reveals that while this compound shows promise, the assessment of its reproducibility is currently limited by the existence of a single published in vivo study. In contrast, alternative therapies such as Doxorubicin, Paclitaxel (B517696), Cisplatin (B142131), and Olaparib have been extensively studied in the same MDA-MB-231 xenograft model, providing a more robust dataset for comparison. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of the current state of research.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies of this compound and its alternatives in the MDA-MB-231 triple-negative breast cancer xenograft model.

Table 1: In Vivo Efficacy of this compound

CompoundDosing RegimenKey FindingsReference
This compound0.5, 1.0, and 2.0 mg/kgSignificantly inhibited tumor growth and improved survival rates.[1]

Table 2: In Vivo Efficacy of Alternative Therapies

CompoundDosing RegimenTumor Growth Inhibition (TGI) / Key FindingsReference(s)
Doxorubicin25 mg/kgSignificantly inhibited tumor growth.[2]
Paclitaxel10 mg/kg/dayShowed significant tumor growth inhibition.[3]
15 mg/kg (days 1-5)Resulted in a T/C of 6.5%.
20 mg/kgShowed significant antitumor activity.[4]
Not Specified93% TGI.[5]
Cisplatin5 mg/kgReduced tumor weight significantly compared to the model group.
Olaparib1.5 mg/kg (every 3 days for 4 weeks)Significantly suppressed tumor growth.[6]
10 mg/kg (twice a week for 30 days)Inhibited tumor growth.

Detailed Experimental Protocols

A clear understanding of the experimental design is crucial for interpreting and reproducing research findings. The following sections detail the methodologies used in the key in vivo studies.

This compound Study Protocol
  • Animal Model: Female BALB/c nude mice.

  • Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.

  • Tumor Induction: MDA-MB-231 cells were subcutaneously injected into the mice.

  • Treatment Groups:

    • Vehicle control

    • This compound (0.5 mg/kg)

    • This compound (1.0 mg/kg)

    • This compound (2.0 mg/kg)

  • Administration: Treatment was administered once the tumors reached a certain volume. The route and frequency of administration are not explicitly detailed in the abstract.

  • Endpoints: Tumor growth and survival rates were monitored.[1]

Alternative Therapy Study Protocols

Doxorubicin:

  • Animal Model: Not explicitly stated in the provided snippets, but typically nude mice for xenograft models.

  • Cell Line: MDA-MB-231.

  • Tumor Induction: MDA-MB-231 cells were used to establish tumors.

  • Treatment: A dose of 25 mg/kg was administered.[2]

  • Endpoints: Tumor growth and biomarkers of drug effect were assessed.[2]

Paclitaxel:

  • Animal Model: Female SCID mice.[3]

  • Cell Line: MDA-MB-231.

  • Tumor Induction: 10^7 MDA-MB-231 cells were subcutaneously injected into the right inguinal mammary fat pad.[3]

  • Treatment:

    • 10 mg/kg/day.[3]

    • 15 mg/kg from day 1 to 5.

    • 20 mg/kg intravenously on day 7 of a 10-day treatment with other agents.[4]

  • Endpoints: Tumor volume and molecular alterations were analyzed.

Cisplatin:

  • Animal Model: Not explicitly stated in the provided snippets.

  • Cell Line: MDA-MB-231.

  • Tumor Induction: MDA-231 xenografts were established.

  • Treatment: 5 mg/kg of cisplatin was administered.

  • Endpoints: Tumor weight and volume were measured.

Olaparib:

  • Animal Model: 6-week-old female BALB/c nude mice.[6]

  • Cell Line: MDA-MB-231.

  • Tumor Induction: 2 x 10^6 MDA-MB-231 cells were subcutaneously injected.[6]

  • Treatment:

    • 1.5 mg/kg administered subcutaneously every 3 days for 4 weeks.[6]

    • 10 mg/kg administered intraperitoneally twice a week for 30 days.

  • Endpoints: Tumor volume and weight were measured.[6]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly aid in their comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo efficacy studies.

CephaibolA_Mechanism cluster_cell MDA-MB-231 Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Dysfunction Bcl-2 Bcl-2 This compound->Bcl-2 Decreases Bax Bax This compound->Bax Increases ROS ROS Mitochondrion->ROS Increases Accumulation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bcl-2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Executes

This compound's apoptotic signaling pathway.

in_vivo_workflow start Start cell_culture MDA-MB-231 Cell Culture start->cell_culture animal_model Implantation in Nude Mice cell_culture->animal_model tumor_growth Tumor Growth Monitoring animal_model->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administer this compound or Alternatives randomization->treatment data_collection Measure Tumor Volume and Survival treatment->data_collection analysis Data Analysis and Comparison data_collection->analysis end End analysis->end

References

A Comparative Guide to the Ion Channel Forming Abilities of Peptaibols: Cephaibol A in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptaibols are a class of fungal peptides known for their ability to insert into lipid membranes and form ion channels, leading to disruption of cellular homeostasis and, ultimately, cell death. This pore-forming capability is central to their antimicrobial and cytotoxic activities. This guide presents available quantitative data, details common experimental methodologies for their characterization, and provides visual diagrams to illustrate key concepts.

Quantitative Comparison of Peptaibol Ion Channel Properties

The following tables summarize the key ion channel properties of alamethicin (B1591596), trichotoxin, and zervamicin based on available experimental data. This information provides a benchmark for the potential, yet uncharacterized, ion channel properties of Cephaibol A.

Table 1: General Ion Channel Characteristics of Selected Peptaibols

PropertyAlamethicinTrichotoxinZervamicinThis compound
Number of Conductance Levels Multiple discrete levels, corresponding to different oligomeric states.Primarily a single conductance state observed in individual experiments, though a distribution of levels is seen across multiple experiments.Forms multi-level channels.[1]Data not available
Predominant Oligomeric State Variable, forms aggregates of different sizes (e.g., hexamers, heptamers, octamers).Primarily hexameric.[2]On average, channels contain approximately 13 peptide monomers.[1]Data not available
Voltage-Gating Forms voltage-gated ion channels.Exhibits moderate voltage-sensitivity.[2]Forms channels in response to positive voltages.[1]Data not available
Ion Selectivity Moderately cation-selective.Preferentially transports cations.[2]Data not availableData not available

Table 2: Single-Channel Conductance of Alamethicin Oligomeric States

Oligomeric StateCalculated Conductance (in 1 M KCl)
Hexamer 18 pS
Heptamer 195 pS
Octamer 1270 pS

Note: The calculated conductance values for alamethicin are in good agreement with experimentally measured values.

Experimental Protocols

The characterization of peptaibol ion channels is primarily achieved through electrophysiological measurements on artificial lipid bilayers. The following outlines a general protocol for such experiments.

Planar Lipid Bilayer (PLB) Electrophysiology

This technique allows for the direct measurement of ion channel activity by reconstituting the peptaibol of interest into a synthetic lipid membrane separating two aqueous compartments.

1. Materials and Reagents:

  • Lipids: Typically, a solution of synthetic phospholipids (B1166683) (e.g., diphytanoylphosphatidylcholine, DPhPC) in an organic solvent (e.g., n-decane).

  • Electrolyte Solution: An aqueous salt solution (e.g., 1 M KCl) buffered to a specific pH.

  • Peptaibol Stock Solution: The peptaibol of interest dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Planar Lipid Bilayer Setup: Consists of a two-chamber cuvette made of a hydrophobic material (e.g., Teflon) with a small aperture (50-250 µm in diameter) separating the chambers, Ag/AgCl electrodes, a current amplifier, and a data acquisition system.

2. Bilayer Formation (Painting Method):

  • The two chambers (cis and trans) are filled with the electrolyte solution.

  • A small amount of the lipid solution is "painted" across the aperture using a fine brush or a glass rod.

  • The solvent thins out and spontaneously forms a bilayer membrane across the aperture. The formation of the bilayer is monitored by measuring the electrical capacitance across the membrane.

3. Peptaibol Incorporation:

  • A small aliquot of the peptaibol stock solution is added to the cis chamber (the chamber to which the voltage is applied).

  • The peptaibol monomers spontaneously insert into the lipid bilayer.

4. Electrophysiological Recording:

  • A voltage is applied across the membrane using the Ag/AgCl electrodes.

  • The resulting ion current passing through the formed channels is measured using the current amplifier.

  • The data is digitized and recorded for analysis.

5. Data Analysis:

  • The recorded current traces are analyzed to determine the single-channel conductance, open and closed probabilities, channel lifetimes, and voltage-dependence of channel gating.

  • For ion selectivity measurements, experiments are performed with different salt solutions in the two chambers, and the reversal potential is measured.

Visualizing Peptaibol Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the "barrel-stave" model of peptaibol channel formation and a typical experimental workflow for its characterization.

G Barrel-Stave Model of Peptaibol Ion Channel Formation cluster_membrane Lipid Bilayer cluster_channel Ion Channel Lipid1 Lipid2 Lipid3 Lipid4 Lipid5 Lipid6 Lipid7 Lipid8 Monomer1 Peptaibol Monomer Monomer2 Peptaibol Monomer Monomer3 Peptaibol Monomer Monomer4 Peptaibol Monomer Monomer5 Peptaibol Monomer Monomer6 Peptaibol Monomer Peptaibols Soluble Peptaibol Monomers Insertion Membrane Insertion Peptaibols->Insertion Voltage Aggregation Oligomerization Insertion->Aggregation Channel Transmembrane Ion Channel Aggregation->Channel IonFlow Ion Flow Channel->IonFlow G Experimental Workflow for Peptaibol Ion Channel Characterization Start Start Bilayer Planar Lipid Bilayer Formation Start->Bilayer Peptaibol Addition of Peptaibol Bilayer->Peptaibol Voltage Apply Transmembrane Voltage Peptaibol->Voltage Record Record Ion Current Voltage->Record Analyze Analyze Data (Conductance, Selectivity, Gating) Record->Analyze End End Analyze->End G Proposed Signaling Pathway of this compound-Induced Apoptosis CephaibolA This compound Mitochondria Mitochondrial Membrane CephaibolA->Mitochondria Disruption MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of Cephaibol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of novel compounds like Cephaibol A are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential guidance on its proper disposal based on its classification as a peptaibol antibiotic with biological activity. This information is intended to supplement, not replace, institutional and regulatory guidelines.

Core Principles for this compound Waste Management

Given that this compound is a biologically active peptide antibiotic, all waste materials contaminated with this compound should be treated as hazardous chemical and potentially biohazardous waste. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel.

Step-by-Step Disposal Protocol

  • Segregation at the Source:

    • Immediately segregate all waste contaminated with this compound from the general laboratory waste stream.

    • This includes unused or expired pure compounds, solutions, contaminated personal protective equipment (PPE) (gloves, lab coats), labware (pipette tips, vials, culture plates), and any materials used for spill cleanup.

  • Waste Collection and Containerization:

    • Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the waste type and appropriately sealed to prevent spillage or aerosol generation.

    • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. Avoid mixing with other chemical waste streams unless compatibility has been verified.

    • Sharps: All sharps (needles, scalpels, contaminated glassware) must be disposed of in a designated, puncture-proof sharps container.

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

    • The label should also include the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.

    • Affix any other hazard symbols as required by your institution's safety protocols.

  • Storage:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, heat sources, and direct sunlight.

  • Decontamination of Work Surfaces and Equipment:

    • Thoroughly decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound.

    • Use a validated decontamination procedure, which may involve cleaning with a laboratory-grade detergent followed by a rinse with an appropriate solvent (e.g., 70% ethanol), as determined by your laboratory's standard operating procedures. All materials used for decontamination should be disposed of as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.

    • The recommended method for the final disposal of biologically active compounds like this compound is high-temperature incineration by a licensed facility to ensure its complete destruction.[1]

Quantitative Data Summary

As no specific Safety Data Sheet for this compound is available, quantitative data regarding exposure limits or specific concentrations for disposal are not established. In the absence of this data, a conservative approach should be taken, treating all concentrations of this compound as hazardous. The following table provides general guidelines for related compounds, which may serve as a reference, but should not be considered direct guidance for this compound.

ParameterGeneral Guideline for Similar CompoundsSource (for similar compounds)
Occupational Exposure Limit (OEL)Not Established for this compound. For some cephalosporins, sensitization can occur at low concentrations.[2][3]
Recommended Disposal ConcentrationAll concentrations should be treated as hazardous waste.General Best Practice
Inactivation MethodHigh-temperature incineration is the preferred method of destruction.[1]

Experimental Protocols

Spill Cleanup Protocol:

In the event of a this compound spill, follow these steps to mitigate exposure and contamination:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if there is a risk of aerosolization, respiratory protection may be necessary.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.

  • Clean the Spill Area: Working from the outside of the spill inward, carefully collect all contaminated materials. Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent solution, followed by a rinse with an appropriate disinfectant or solvent as per your laboratory's protocol.

  • Dispose of Waste: All materials used for the spill cleanup must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

G cluster_0 Hazard Identification and Assessment cluster_1 Required Actions cluster_2 Personal Protective Equipment (PPE) This compound This compound Biologically Active Peptide Biologically Active Peptide This compound->Biologically Active Peptide Anthelmintic/Ectoparasitic Activity Anthelmintic/Ectoparasitic Activity This compound->Anthelmintic/Ectoparasitic Activity Potential for Sensitization Potential for Sensitization Biologically Active Peptide->Potential for Sensitization Treat as Hazardous Waste Treat as Hazardous Waste Potential for Sensitization->Treat as Hazardous Waste Environmental Hazard if Released Environmental Hazard if Released Anthelmintic/Ectoparasitic Activity->Environmental Hazard if Released Environmental Hazard if Released->Treat as Hazardous Waste Segregate Waste Segregate Waste Treat as Hazardous Waste->Segregate Waste Use Labeled, Dedicated Containers Use Labeled, Dedicated Containers Segregate Waste->Use Labeled, Dedicated Containers Store in Secure Area Store in Secure Area Use Labeled, Dedicated Containers->Store in Secure Area Dispose via Licensed Vendor (Incineration) Dispose via Licensed Vendor (Incineration) Store in Secure Area->Dispose via Licensed Vendor (Incineration) Lab Coat Lab Coat Safety Goggles Safety Goggles Chemical-Resistant Gloves Chemical-Resistant Gloves

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cephaibol A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Researchers and drug development professionals now have access to a vital new resource outlining the essential personal protective equipment (PPE), handling protocols, and disposal plans for Cephaibol A. This guide provides immediate, actionable safety and logistical information, establishing a new standard for laboratory safety in the handling of potent bioactive compounds.

This compound, a peptaibol isolated from the fungus Acremonium tubakii, has demonstrated significant anti-cancer properties, making it a compound of high interest in oncological research.[1] As a cytotoxic agent, meticulous adherence to safety protocols is paramount to protect laboratory personnel from potential exposure. This guide offers procedural, step-by-step guidance to directly address operational questions and ensure a safe research environment.

Recommended Personal Protective Equipment (PPE)

Due to its cytotoxic nature, this compound must be handled with appropriate barrier protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Low-Concentration Solutions (<1 mg/mL) - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
High-Concentration Solutions (>1 mg/mL) & Powder - Gloves: Double-gloving with chemotherapy-rated nitrile gloves. - Eye Protection: Chemical splash goggles. - Outer Garment: Disposable, fluid-resistant gown with cuffs. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator should be worn when handling the powder form or when there is a risk of aerosolization.
Weighing Powder - Gloves: Double-gloving with chemotherapy-rated nitrile gloves. - Eye Protection: Chemical splash goggles and a face shield. - Outer Garment: Disposable, fluid-resistant gown with cuffs. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is mandatory. - Containment: All weighing operations should be conducted within a certified chemical fume hood or a biological safety cabinet.

Operational and Disposal Plans

Handling Procedures:

  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with warning signs indicating the presence of a cytotoxic compound.

  • Ventilation: Procedures involving the handling of powdered this compound or the potential for aerosol generation must be performed in a certified chemical fume hood or a Class II biological safety cabinet.

  • Decontamination: All surfaces and equipment should be decontaminated after use. A solution of 1% sodium hypochlorite (B82951) followed by a rinse with 70% ethanol (B145695) is recommended.

  • Hand Hygiene: Hands must be washed thoroughly with soap and water before and after handling this compound, even if gloves were worn.[2]

Disposal Plan:

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste (Gloves, Gowns, etc.) Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container designated for cytotoxic agents.
Liquid Waste Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
Sharps (Needles, Syringes) Dispose of immediately in a designated, puncture-resistant sharps container for cytotoxic waste.[2]

Experimental Protocols: Spill Management

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination. The following workflow provides a step-by-step guide for spill response.

Spill_Response_Workflow This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Secure the Area Evacuate->Alert PPE 3. Don Appropriate PPE Alert->PPE Contain 4. Contain the Spill PPE->Contain Absorb 5. Absorb Liquid / Cover Powder Contain->Absorb Clean 6. Clean the Area Absorb->Clean Decontaminate 7. Decontaminate the Area Clean->Decontaminate Dispose 8. Dispose of Contaminated Materials Decontaminate->Dispose Remove_PPE 9. Remove PPE Dispose->Remove_PPE Wash 10. Wash Hands Thoroughly Remove_PPE->Wash Report 11. Report the Incident Wash->Report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.